HBDDE
Description
potent inhibitor of protein kinase C; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(methoxymethyl)-4-[2,3,4-trihydroxy-6-(methoxymethyl)phenyl]benzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-23-5-7-3-9(17)13(19)15(21)11(7)12-8(6-24-2)4-10(18)14(20)16(12)22/h3-4,17-22H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBCAMAQXZIVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C(=C1C2=C(C(=C(C=C2COC)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935042 | |
| Record name | 6,6'-Bis(methoxymethyl)[1,1'-biphenyl]-2,2',3,3',4,4'-hexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154675-18-0 | |
| Record name | Hhbpdde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154675180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6'-Bis(methoxymethyl)[1,1'-biphenyl]-2,2',3,3',4,4'-hexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Characterization of polyhydroxylated biphenyl compounds
An In-depth Technical Guide to the Characterization of Polyhydroxylated Biphenyl Compounds
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhydroxylated biphenyls (PHBs) are a class of phenolic compounds characterized by a biphenyl core structure substituted with two or more hydroxyl groups. These compounds are of significant interest to the scientific community, particularly in the fields of pharmacology and toxicology. They can be found as natural products, synthetic derivatives, or as metabolites of polychlorinated biphenyls (PCBs).[1] Their biological activities are diverse, ranging from potent antioxidant and antimicrobial effects to significant interactions with cellular signaling pathways, making them relevant for drug discovery and environmental health research.[2][3]
This guide provides a comprehensive overview of the essential techniques and methodologies for the synthesis, purification, and characterization of polyhydroxylated biphenyls. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key workflows and biological pathways to support researchers in this field.
Synthesis and Structural Characterization
The generation and confirmation of the chemical structure of PHBs are foundational steps in their study. Modern synthetic chemistry offers reliable methods for their preparation, while a suite of analytical techniques is employed for their definitive characterization.
Synthesis Strategies
A primary method for synthesizing polyhydroxylated biphenyls is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon single bond between a boronic acid and a halide, offering high selectivity and good yields for creating the biphenyl core.[4] A generalized workflow for this synthesis involves coupling a suitably protected hydroxyphenylboronic acid with a brominated phenol derivative, followed by deprotection to yield the final polyhydroxylated product.
Structural Elucidation Techniques
Confirming the structure of a synthesized or isolated PHB requires a combination of spectroscopic and chromatographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise connectivity and chemical environment of atoms. The chemical shifts of aromatic protons and carbons, along with the signals from hydroxyl groups, provide a detailed map of the molecule.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of strong, broad absorption bands for O-H stretching and characteristic peaks for C=C aromatic stretching are key indicators for PHBs.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, offers further structural insights. It is often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for separation and analysis of complex mixtures.[6][7]
-
Gas Chromatography (GC): GC is a common technique for separating and analyzing PHBs, especially in environmental samples. Due to the polarity of the hydroxyl groups, derivatization is often required to improve chromatographic peak shape and prevent tailing.[8]
Quantitative Data Summary
Quantitative analysis is crucial for comparing the properties and activities of different PHB compounds. The following tables summarize typical data obtained during characterization.
Table 1: Expected Spectroscopic Data for a Dihydroxylated Biphenyl
| Technique | Parameter | Expected Range / Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 6.5 - 8.0 ppm | Aromatic Protons (Ar-H) |
| Chemical Shift (δ) | 4.5 - 6.0 ppm (broad) | Hydroxyl Protons (Ar-OH) | |
| ¹³C NMR | Chemical Shift (δ) | 110 - 160 ppm | Aromatic Carbons |
| IR Spec. | Wavenumber (cm⁻¹) | 3200 - 3600 cm⁻¹ (broad) | O-H Stretch (hydroxyl) |
| Wavenumber (cm⁻¹) | 1450 - 1600 cm⁻¹ | C=C Aromatic Ring Stretch | |
| Wavenumber (cm⁻¹) | 1150 - 1250 cm⁻¹ | C-O Stretch | |
| Mass Spec. | M/Z Ratio | [M]+, [M-H]⁻ | Molecular Ion Peak |
Note: Specific values depend on the exact substitution pattern and solvent used.[9][10]
Table 2: Representative Biological Activities of Biphenyl Compounds
| Compound Type | Activity | Test Organism/Cell Line | Metric | Value |
| Biphenylglyoxamide (15c) | Antibacterial | S. aureus | MIC | 8 µM[11] |
| Biphenylglyoxamide (15c) | Antibacterial | E. coli | MIC | 16 µM[11] |
| Biphenylglyoxamide (15c) | Antibacterial | P. aeruginosa | MIC | 63 µM[11] |
| 2,3,4-trihydroxy-biphenyl | Antibacterial | MRSA | MIC | 64 µg/mL[6] |
| Terpene Biphenyls | Cytotoxicity | L. amazonensis | IC₅₀ | 0.008 - 4.697 mM[5] |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships in the study of PHBs.
References
- 1. youtube.com [youtube.com]
- 2. Total phenolic compounds and antioxidant activity [bio-protocol.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. Determination of hydroxylated polychlorinated biphenyls by ion trap gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. NMR Tables [chemdata.r.umn.edu]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Substituted Biphenyl-6,6'-dimethanols
Introduction
General Synthetic Approaches
The synthesis of substituted biphenyls typically relies on cross-coupling reactions. Methods such as the Ullmann coupling, Suzuki-Miyaura coupling, and Negishi coupling are commonly employed to form the biphenyl core.[1] For the synthesis of biphenyl-6,6'-dimethanols, the starting materials would typically be appropriately substituted benzene derivatives that can be coupled and subsequently functionalized to introduce the methanol groups.
Experimental Protocols for Spectroscopic Characterization
The structural elucidation of substituted biphenyl-6,6'-dimethanols relies on a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: The protons on the biphenyl rings typically resonate in the downfield region of the spectrum, generally between 6.0 and 9.5 ppm.[2][3] The specific chemical shifts and coupling patterns will depend on the nature and position of the substituents on the rings.
-
Methanol Protons (-CH₂OH): The methylene protons of the methanol groups will appear as a singlet or a set of doublets, depending on the rotational freedom and the chiral environment. Their chemical shift is typically in the range of 4.0-5.0 ppm. The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration (typically 0.5-5.0 ppm).[2]
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: The carbon atoms of the biphenyl rings will have signals in the aromatic region, typically between 110 and 160 ppm. The carbons directly bonded to the other ring (the C1 and C1' carbons) and the carbons bearing the methanol groups (C6 and C6') will have distinct chemical shifts.
-
Methanol Carbon (-CH₂OH): The carbon of the methanol group is expected to resonate in the range of 60-70 ppm.
-
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch: Alcohols show a characteristic strong and broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration.[4][5][6] The broadness of the peak is a result of hydrogen bonding.
-
C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is expected in the range of 1000-1300 cm⁻¹.[6]
-
Aromatic C-H and C=C Stretches: The aromatic rings will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[4][5]
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the substituted biphenyl-6,6'-dimethanol. Due to the stable aromatic rings, this peak is often prominent.[7][8]
-
Fragmentation Pattern: Common fragmentation pathways for biphenyl compounds involve cleavage of the substituents from the aromatic rings. For biphenyl-6,6'-dimethanols, loss of a hydroxyl group (-OH), a methoxy group (-CH₂OH), or water (H₂O) from the molecular ion are expected fragmentation patterns.[7][9][10]
Data Presentation
Due to the limited availability of a comprehensive public dataset, a detailed table of spectroscopic data for a wide range of substituted biphenyl-6,6'-dimethanols cannot be provided. Researchers are encouraged to consult primary literature for specific compounds of interest.
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis and characterization of a substituted biphenyl-6,6'-dimethanol.
Signaling Pathways
No specific information regarding the signaling pathways involving substituted biphenyl-6,6'-dimethanols was identified in the publicly available literature. The biological activity of these compounds would need to be investigated on a case-by-case basis.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.pdx.edu [web.pdx.edu]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 10. pubs.aip.org [pubs.aip.org]
The Antioxidant Potential of Polyhydroxylated Biphenyls: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the antioxidant properties of polyhydroxylated biphenyls, a class of phenolic compounds with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document outlines the core mechanisms of action, presents quantitative antioxidant data, details experimental protocols for key assays, and visualizes the intricate signaling pathways involved.
Executive Summary
Polyhydroxylated biphenyls have demonstrated potent antioxidant activities, primarily attributed to their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress. Their unique structure, featuring two phenyl rings with multiple hydroxyl groups, allows for effective neutralization of reactive oxygen species (ROS) through hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. The number and position of these hydroxyl groups, along with other structural features, critically influence their antioxidant efficacy. This guide synthesizes the current understanding of these compounds, offering a comprehensive resource for their further investigation and development as therapeutic agents.
Structure-Activity Relationship
The antioxidant capacity of polyhydroxylated biphenyls is intrinsically linked to their chemical structure. Key determinants of activity include:
-
Number and Position of Hydroxyl Groups: A higher number of hydroxyl groups generally correlates with increased antioxidant activity. The ortho- and para-positions of hydroxyl groups on the biphenyl scaffold are particularly important for radical scavenging.
-
Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds between adjacent hydroxyl groups can stabilize the resulting phenoxyl radical after hydrogen donation, thereby enhancing antioxidant activity.
-
Steric Hindrance: Bulky substituent groups near the hydroxyl moieties can impede the interaction with free radicals, potentially reducing antioxidant capacity.
-
Lipophilicity: The overall lipophilicity of the molecule influences its ability to access and protect lipid membranes from peroxidation.
Quantitative Antioxidant Activity
The antioxidant activities of various polyhydroxylated biphenyls have been quantified using several standard assays. The following tables summarize the half-maximal inhibitory concentration (IC50) and Trolox equivalent antioxidant capacity (TEAC) values from DPPH, ABTS, and ORAC assays for selected compounds. Lower IC50 values and higher TEAC values indicate greater antioxidant potential.
Table 1: DPPH Radical Scavenging Activity of Polyhydroxylated Biphenyls
| Compound | IC50 (µM) | Reference |
| Magnolol | 5.2 | [1] |
| Honokiol | 3.8 | [1] |
| 3,5-dihydroxybiphenyl | 15.4 | |
| 4,4'-dihydroxybiphenyl | 12.1 | |
| 2,2',5,5'-tetrahydroxybiphenyl | 8.9 |
Table 2: ABTS Radical Scavenging Activity of Polyhydroxylated Biphenyls
| Compound | TEAC (Trolox Equivalents) | Reference |
| Magnolol | 2.1 | [1] |
| Honokiol | 2.8 | [1] |
| 3,5-dihydroxybiphenyl | 1.8 | |
| 4,4'-dihydroxybiphenyl | 2.3 | |
| 2,2',5,5'-tetrahydroxybiphenyl | 3.1 |
Table 3: Oxygen Radical Absorbance Capacity (ORAC) of Polyhydroxylated Biphenyls
| Compound | ORAC Value (µmol TE/g) | Reference |
| Magnolol | 4500 | |
| Honokiol | 5200 | |
| 3,5-dihydroxybiphenyl | 3800 | |
| 4,4'-dihydroxybiphenyl | 4200 | |
| 2,2',5,5'-tetrahydroxybiphenyl | 5800 |
Note: The data in these tables are compiled from various literature sources and are intended for comparative purposes. Absolute values may vary depending on specific experimental conditions.
Signaling Pathways in Oxidative Stress Modulation
Polyhydroxylated biphenyls exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways that regulate the endogenous antioxidant response.
Keap1-Nrf2/ARE Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophiles, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. Polyhydroxylated biphenyls have been shown to activate this pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[2][3]
Caption: Keap1-Nrf2/ARE signaling pathway activation by polyhydroxylated biphenyls.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including those related to oxidative stress.[4] Oxidative stress can lead to the activation of JNK and p38 pathways, which are often associated with pro-inflammatory and pro-apoptotic responses. Conversely, the ERK pathway is typically linked to cell survival and proliferation. Some polyhydroxylated biphenyls have been found to modulate these pathways, for instance, by inhibiting the phosphorylation of JNK and p38, thereby mitigating the detrimental effects of oxidative stress.[5]
Caption: MAPK signaling pathway modulation by polyhydroxylated biphenyls.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to ensure reproducibility and standardization of results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
References
- 1. Antioxidant Activity of Magnolol and Honokiol: Kinetic and Mechanistic Investigations of Their Reaction with Peroxyl Radicals [ricerca.univaq.it]
- 2. Plant-Derived Polyphenols as Nrf2 Activators to Counteract Oxidative Stress and Intestinal Toxicity Induced by Deoxynivalenol in Swine: An Emerging Research Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 5. Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of substituted biphenyl compounds, a class of molecules with significant implications in medicinal chemistry, materials science, and asymmetric catalysis. The phenomenon of atropisomerism, arising from restricted rotation around the central carbon-carbon single bond, imparts unique chiral properties to these molecules. This document delves into the structural requirements for chirality in biphenyls, the energetic factors governing their rotational stability, and the experimental and computational methods used to characterize their stereochemical features. Detailed experimental protocols for the resolution of racemic biphenyls, the determination of rotational energy barriers via dynamic nuclear magnetic resonance (DNMR) spectroscopy, and strategies for their asymmetric synthesis are presented. Furthermore, chiroptical properties and their application in assigning absolute configurations are discussed. All quantitative data are summarized in structured tables for comparative analysis, and key concepts and workflows are illustrated with diagrams.
Introduction to Atropisomerism in Biphenyl Compounds
Substituted biphenyls represent a fascinating class of stereoisomers that exhibit axial chirality due to hindered rotation around the central C-C single bond.[1][2] This restricted rotation gives rise to stable, non-interconverting enantiomers known as atropisomers (from the Greek a, meaning not, and tropos, meaning turn).[3] The steric hindrance imposed by bulky substituents at the ortho positions of the phenyl rings is the primary factor preventing free rotation and allowing for the isolation of these distinct stereoisomers.[4][5]
For a substituted biphenyl to be chiral and resolvable into stable enantiomers, two main conditions must be met:
-
Restricted Rotation: The energy barrier to rotation around the central C-C bond must be sufficiently high to prevent racemization at a given temperature. A general rule of thumb is that a rotational barrier of approximately 20-23 kcal/mol is required to allow for the separation of atropisomers at room temperature.[6][7]
-
Lack of a Plane of Symmetry: The substitution pattern must not create a molecule with a plane of symmetry in its twisted conformation.[7] This is typically achieved when the substituents on each ring are unsymmetrical.
The presence of bulky groups at the four ortho positions (2, 2', 6, and 6') is the most common structural feature leading to stable atropisomerism.[8] However, tri-ortho-substituted and even some di-ortho-substituted biphenyls can also exhibit atropisomerism if the substituents are sufficiently large.[8]
Rotational Energy Barriers: Quantification and Influencing Factors
The rotational energy barrier (ΔG‡) is the key quantitative parameter that defines the stereochemical stability of a biphenyl atropisomer. This barrier represents the energy difference between the ground state (twisted conformation) and the transition state (planar conformation) of the molecule.
Several factors influence the magnitude of the rotational barrier:
-
Size of Ortho Substituents: This is the most critical factor. Larger substituents lead to greater steric repulsion in the planar transition state, thus increasing the rotational barrier.[9]
-
Buttressing Effects: Substituents at the meta positions adjacent to the ortho groups can sterically interact with the ortho substituents, effectively increasing their size and further hindering rotation.[10]
-
Bridging Groups: Linking the two phenyl rings with a bridging unit can significantly restrict rotation and lead to highly stable atropisomers.[5]
-
Electronic Effects: While steric effects are dominant, electronic interactions can also play a role in modulating the rotational barrier.
The rotational barriers of a wide range of substituted biphenyls have been determined experimentally, primarily using dynamic NMR spectroscopy, and complemented by computational studies.[1]
Data Presentation: Rotational Energy Barriers of Substituted Biphenyls
The following tables summarize experimentally determined rotational energy barriers for various substituted biphenyl compounds, providing a valuable resource for understanding structure-stability relationships.
Table 1: Rotational Energy Barriers for Mono-Ortho-Substituted Biphenyls
| Ortho Substituent | Rotational Barrier (ΔG‡) (kcal/mol) |
| -F | 4.4 |
| -Cl | 7.6 |
| -Br | 8.6 |
| -I | ~10-12 |
| -CH3 | 7.0 - 10.0 |
| -OCH3 | ~6-8 |
| -NO2 | ~12-15 |
| -COOH | ~15-18 |
Data compiled from various sources, including references[9][10]. Values can vary depending on the specific substitution pattern and experimental conditions.
Table 2: Rotational Energy Barriers for Di-Ortho-Substituted Biphenyls
| Ortho Substituents | Rotational Barrier (ΔG‡) (kcal/mol) |
| 2,2'-di-F | 4.8 |
| 2,2'-di-Cl | 17.6 |
| 2,2'-di-Br | 21.7 |
| 2,2'-di-CH3 | 16.7 |
| 2,2'-di-COOH | ~20-25 |
| 2,2'-di-NO2 | >30 |
Data compiled from various sources, including references[2][9]. Values can vary depending on the specific substitution pattern and experimental conditions.
Table 3: Rotational Energy Barriers for Biphenyls with Heavy Heteroatom Ortho-Substituents
| Ortho Substituent | Rotational Barrier (ΔG‡) (kcal/mol) |
| -SMe | 11.4 |
| -SeMe | 12.5 |
| -TeMe | 14.2 |
| -P(O)Ph2 | 21.1 |
| -SiMe3 | 18.1 |
| -SnMe3 | 20.5 |
Data compiled from reference.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of biphenyl stereochemistry.
Classical Resolution of a Racemic Biphenyl Carboxylic Acid
This protocol describes the resolution of a racemic biphenyl carboxylic acid via the formation of diastereomeric salts with a chiral amine.
Principle: A racemic mixture of a chiral acid is reacted with a single enantiomer of a chiral base (the resolving agent). This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of the biphenyl carboxylic acid.
Example Protocol: Resolution of racemic 6,6'-dinitro-2,2'-diphenic acid using (-)-brucine.
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 6,6'-dinitro-2,2'-diphenic acid in 100 mL of hot methanol.
-
In a separate flask, dissolve 12.0 g of (-)-brucine in 50 mL of hot methanol.
-
Slowly add the warm brucine solution to the solution of the racemic acid with gentle swirling.
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 2 hours to facilitate crystallization.
-
-
Fractional Crystallization:
-
Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of cold methanol. This first crop of crystals will be enriched in one of the diastereomeric salts.
-
The mother liquor, which is now enriched in the other diastereomer, can be concentrated and cooled to obtain a second crop of crystals.
-
The purity of each crop can be assessed by measuring its specific rotation. The crystallization process can be repeated until a constant rotation is achieved, indicating the isolation of a pure diastereomer.
-
-
Decomposition of the Diastereomeric Salt and Isolation of the Enantiomer:
-
Suspend the purified diastereomeric salt (e.g., 5.0 g) in 50 mL of water.
-
Add 10 mL of 2 M hydrochloric acid to the suspension with stirring. This will protonate the carboxylic acid and precipitate it out of the solution, while the brucine will remain in the aqueous solution as its hydrochloride salt.
-
Collect the precipitated enantiomerically pure 6,6'-dinitro-2,2'-diphenic acid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
The chiral resolving agent (brucine) can be recovered from the acidic aqueous solution by basification with a suitable base (e.g., sodium hydroxide) followed by extraction.
-
Determination of Rotational Barriers by Dynamic NMR (DNMR) Spectroscopy
Principle: DNMR spectroscopy is a powerful technique for studying the rates of dynamic processes, such as the interconversion of atropisomers. By monitoring the changes in the NMR spectrum of a sample as a function of temperature, it is possible to determine the rate constant for the rotational process at different temperatures. From these rate constants, the activation parameters for the rotation, including the Gibbs free energy of activation (ΔG‡), can be calculated using the Eyring equation.
Experimental Workflow:
-
Sample Preparation:
-
Prepare a solution of the substituted biphenyl compound in a suitable deuterated solvent (e.g., toluene-d8, chloroform-d, or dimethyl sulfoxide-d6) at a concentration of approximately 10-20 mg/mL. The choice of solvent is crucial as it must have a wide temperature range and not interact with the solute in a way that would affect the rotational barrier.
-
-
Data Acquisition (Variable Temperature NMR):
-
Acquire a series of 1H or 19F NMR spectra at different temperatures. Start at a low temperature where the rotation is slow on the NMR timescale, resulting in sharp, distinct signals for the non-equivalent nuclei in the two atropisomers (the slow exchange regime).
-
Gradually increase the temperature in increments (e.g., 5-10 °C) and acquire a spectrum at each temperature. As the temperature increases, the rate of rotation will increase, causing the signals to broaden.
-
Continue increasing the temperature until the signals coalesce into a single, broad peak (the coalescence temperature, Tc).
-
Further increase the temperature until the rotation is fast on the NMR timescale, resulting in a single, sharp, time-averaged signal (the fast exchange regime).
-
-
Data Analysis:
-
Line Shape Analysis: The most accurate method for determining the rate constants (k) at each temperature is to perform a full line shape analysis. This involves fitting the experimental spectra to theoretical line shapes calculated using the Bloch equations modified for chemical exchange. Specialized software is typically used for this analysis.
-
Coalescence Temperature Method (Approximate): A simpler, though less accurate, method involves using the coalescence temperature (Tc) and the separation of the signals (Δν in Hz) in the slow exchange limit to estimate the rate constant at coalescence (kc) using the following equation: kc = (π * Δν) / √2
-
Eyring Plot: Once the rate constants (k) are determined at various temperatures (T), the Gibbs free energy of activation (ΔG‡) can be calculated using the Eyring equation: ΔG‡ = -RT * ln(k * h / (kB * T)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant. A plot of ln(k/T) versus 1/T (an Eyring plot) will yield a straight line from which the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined.
-
Asymmetric Synthesis of Chiral Biphenyls via Suzuki-Miyaura Coupling
Principle: The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, including the central bond in biphenyls. By employing a chiral phosphine ligand in conjunction with a palladium catalyst, it is possible to achieve an enantioselective coupling of an aryl halide with an aryl boronic acid to produce an atropisomeric biphenyl in high enantiomeric excess (ee).
Example Protocol: Asymmetric Synthesis of a Chiral Biaryl
-
Reaction Setup:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd2(dba)3, 2.5 mol%), the chiral phosphine ligand (e.g., (R)-BINAP, 6 mol%), and the aryl halide (1.0 mmol).
-
Add the aryl boronic acid (1.2 mmol) and a base (e.g., K3PO4, 2.0 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and quench it with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure atropisomeric biphenyl.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral supercritical fluid chromatography (SFC).
-
Chiroptical Analysis by Circular Dichroism (CD) Spectroscopy
Principle: Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this differential absorption versus wavelength and is highly sensitive to the three-dimensional structure of the molecule. For atropisomeric biphenyls, the sign and intensity of the Cotton effects in the CD spectrum are directly related to their absolute configuration.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the purified chiral biphenyl in a suitable spectroscopic grade solvent (e.g., methanol, acetonitrile, or hexane). The concentration should be adjusted to give a maximum absorbance of around 1.0 in the UV-Vis spectrum.
-
The solvent must be transparent in the wavelength range of interest.
-
-
Data Acquisition:
-
Record the CD spectrum of the sample over the appropriate wavelength range, which typically corresponds to the electronic transitions of the biphenyl chromophore (e.g., 200-400 nm).
-
Record a baseline spectrum of the solvent alone and subtract it from the sample spectrum.
-
-
Data Interpretation and Assignment of Absolute Configuration:
-
The CD spectrum of a chiral biphenyl will show characteristic positive and/or negative peaks (Cotton effects).
-
The absolute configuration (P or M, or R or S) can be assigned by:
-
Comparison with known compounds: If the CD spectrum of a biphenyl with a known absolute configuration is available, a direct comparison can be made.
-
Theoretical Calculations: The CD spectrum can be predicted using quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). The calculated spectrum for a given enantiomer is then compared with the experimental spectrum to assign the absolute configuration.
-
Exciton Chirality Method: For biphenyls with two chromophores, the sign of the coupled Cotton effects can be related to the helical twist of the two chromophores, allowing for the determination of the absolute configuration.
-
-
Visualization of Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows discussed in this guide.
Caption: Conditions for Atropisomerism in Biphenyls.
Caption: Workflow for Classical Resolution of a Racemic Biphenyl.
Caption: Decision Tree for Asymmetric Synthesis Strategy.
Conclusion
The stereochemistry of substituted biphenyl compounds is a rich and multifaceted field with profound implications for modern chemistry. The principles of atropisomerism, governed by the interplay of steric and electronic factors, provide a powerful tool for the design of novel chiral molecules. This guide has provided a comprehensive overview of the theoretical underpinnings, quantitative data on rotational stability, and detailed experimental protocols for the synthesis, resolution, and characterization of these important compounds. The continued exploration of biphenyl stereochemistry will undoubtedly lead to further advancements in asymmetric catalysis, drug discovery, and the development of innovative materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. homepages.gac.edu [homepages.gac.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN102516034A - Chiral resolution method of racemic 1,1'-bi-2-naphthol - Google Patents [patents.google.com]
- 8. chemistry.montana.edu [chemistry.montana.edu]
- 9. Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide
Abstract
The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structural motif in medicinal chemistry, materials science, and organic synthesis.[1][2] The isomeric forms of substituted biphenyls give rise to a fascinating array of structure-property relationships, where subtle changes in substituent position or spatial arrangement can dramatically alter physicochemical characteristics and biological activity. This technical guide provides an in-depth exploration of these relationships, with a focus on positional isomerism and atropisomerism. It presents quantitative data in structured tables, details key experimental protocols, and uses visualizations to clarify complex concepts, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Biphenyl Moiety: A Cornerstone of Modern Chemistry
Biphenyl and its derivatives are fundamental building blocks in a vast range of applications.[1] In the pharmaceutical industry, the biphenyl moiety is incorporated into numerous marketed drugs, contributing to their efficacy as antihypertensives, anti-inflammatory agents, and anticancer therapeutics.[1][2][3] Its prevalence is due to favorable pharmacokinetic properties and the ability to engage with diverse biological targets.[1] Beyond medicine, biphenyl derivatives are crucial in materials science, particularly in the development of liquid crystals and Organic Light-Emitting Diodes (OLEDs), owing to their unique electronic and optical properties.[1][4] The versatility of this scaffold necessitates a deep understanding of how its isomeric forms dictate function.
Fundamental Isomerism in Biphenyls
Isomerism in substituted biphenyls can be broadly categorized into two main types: positional isomerism, which deals with the location of substituents on the rings, and atropisomerism, a unique form of stereoisomerism arising from restricted rotation.
Positional Isomerism
Positional isomers of substituted biphenyls have the same molecular formula but differ in the position of substituents on the aromatic rings. This seemingly simple variation can have profound effects on molecular shape, polarity, and the ability to interact with biological targets. For example, the positioning of hydrophilic and hydrophobic groups on a biphenyl scaffold is critical for the efficacy and selectivity of antimicrobial agents, as different isomers exhibit varied potencies against different bacterial strains.[5]
Atropisomerism: Axial Chirality from Hindered Rotation
Atropisomerism is a distinct form of stereoisomerism that occurs when rotation around a single bond is significantly restricted.[6][7] In biphenyls, this phenomenon arises when bulky substituents are placed at the ortho positions (the positions adjacent to the bond linking the two rings).
The steric hindrance between these ortho groups creates a high energy barrier to rotation around the C-C single bond.[6][8] If this rotational barrier is high enough (typically > 22 kcal/mol at room temperature), the interconversion between the two resulting non-planar conformations (rotamers) is slow enough to allow for their isolation as distinct, stable isomers.[7][8]
These stable rotamers are non-superimposable mirror images of each other, making them enantiomers.[7] This type of chirality is not centered on an atom but on an axis—the axis of the biphenyl single bond—and is therefore referred to as axial chirality .[6][8]
Quantitative Structure-Property Relationships
The relationship between the chemical structure of biphenyl isomers and their properties can be quantified through various physical and biological measurements.
Physicochemical Properties
Basic physicochemical properties like melting point and boiling point are influenced by the substitution pattern, which affects crystal packing and intermolecular forces.
| Compound | Isomer Position | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Biphenyl | - | 69.2 | 255 | Insoluble in water; soluble in organic solvents[9][10] |
| 2-Phenylphenol | ortho-hydroxy | 57.5 | 282 | Slightly soluble in water |
| 3-Phenylphenol | meta-hydroxy | 78 | 318 | Slightly soluble in water |
| 4-Phenylphenol | para-hydroxy | 167 | 322 | Slightly soluble in water |
| Table 1: Physicochemical properties of biphenyl and its monohydroxylated isomers. |
Rotational Energy Barriers
The stability of atropisomers is directly related to the Gibbs free energy of activation (ΔG‡) for rotation around the central bond. This barrier is highly dependent on the size and nature of the ortho substituents.
| Ortho Substituents (X, Y) | Rotational Barrier (ΔG‡ in kcal/mol) | Stability at Room Temp. |
| -F, -F | ~0 | Unstable (Freely rotating) |
| -Cl, -Cl | 18-20 | Unstable (Rapid racemization) |
| -Br, -Br | 20-22 | Borderline stability |
| -I, -I | >24 | Stable (Resolvable) |
| -NO₂, -COOH | >30 | Highly Stable (Resolvable) |
| Table 2: Representative rotational energy barriers for 2,2'-disubstituted biphenyls. Actual values vary with specific molecular structure and conditions. |
Pharmacological and Biological Activity
In drug development, different isomers can exhibit dramatically different pharmacological profiles. This is exemplified in biphenyl-based antimicrobial peptidomimetics, where the spatial arrangement of charged and hydrophobic groups dictates efficacy against specific pathogens.
| Compound | Isomer Position | MIC vs. P. aeruginosa (μg/mL) | MIC vs. A. baumannii (μg/mL) | MIC vs. MRSA (μg/mL) |
| 1 | 2,2' | 16 | 16 | 4 |
| 2 | 2,3' | 16 | 4 | ≤0.25 |
| 3 | 2,4' | 8 | 4 | 2 |
| 4 | 3,3' | 2 | 8 | 2 |
| 7 | 3,5' | 16 | 4 | 2 |
| Table 3: Minimum Inhibitory Concentrations (MIC) for positional isomers of a biphenyl antimicrobial peptidomimetic, demonstrating the impact of substituent placement on antibacterial potency. Data adapted from a study on small-molecule antimicrobial peptidomimetics.[5] |
Key Experimental Methodologies
The study of biphenyl isomers relies on a combination of synthetic, analytical, and computational techniques.
Protocol: Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing substituted biphenyls.[3] It involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.
Materials:
-
Aryl halide (e.g., 1-bromo-2-nitrobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Add the solvent mixture to the vessel.
-
Degas the solution by bubbling with inert gas for 15-20 minutes.
-
Add the palladium catalyst (e.g., 0.05 eq) to the mixture.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to yield the desired biphenyl derivative.
Protocol: Determination of Antimicrobial Efficacy (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., S. aureus)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compound stock solution (in DMSO)
-
Positive control (standard antibiotic) and negative control (vehicle)
Procedure:
-
Dispense 50 µL of sterile growth medium into each well of a 96-well plate.
-
Add 50 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (wells with bacteria and a known antibiotic) and a negative control (wells with bacteria and vehicle, but no compound).
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol: Computational Analysis of Rotational Barriers
Quantum mechanical calculations are a powerful tool for estimating the energy barrier to rotation in substituted biphenyls.
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
Procedure:
-
Structure Optimization: Build the 3D structure of the biphenyl derivative. Optimize the geometry of the ground state (the non-planar, staggered conformation).
-
Transition State Search: Define the reaction coordinate as the dihedral angle between the two phenyl rings. The transition state for rotation is the planar (or near-planar) conformation where steric clash is maximal. Perform a transition state optimization starting from this planar geometry.
-
Frequency Calculation: Perform frequency calculations on both the optimized ground state and transition state structures. A true ground state will have all positive frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the rotation around the biphenyl bond.
-
Energy Calculation: The rotational barrier (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the ground state.
Case Study: Polychlorinated Biphenyls (PCBs)
A prominent, albeit notorious, class of biphenyl isomers is the polychlorinated biphenyls (PCBs). PCBs are a group of man-made organic chemicals consisting of a biphenyl structure with two to ten chlorine atoms attached.[11][12] The specific number and position of the chlorine atoms define the individual PCB congener.
The physicochemical properties of PCBs, such as non-flammability, chemical stability, and high boiling point, led to their widespread use in industrial applications like electrical transformers, capacitors, and as plasticizers.[12][13] However, these same properties contribute to their persistence in the environment.[14]
The toxicity of PCB congeners is highly dependent on their structure. "Dioxin-like" PCBs, which have few or no chlorine atoms in the ortho positions, can adopt a planar or "coplanar" conformation. This planarity allows them to bind to the aryl hydrocarbon (Ah) receptor, initiating a cascade of toxic effects similar to those caused by dioxins.[15] In contrast, non-coplanar PCBs with multiple ortho-chlorines cannot bind the Ah receptor effectively and exhibit different toxicological mechanisms. This stark difference in toxicity based on isomeric structure underscores the critical importance of structure-property relationships in assessing environmental and health risks.[15]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsdr.org [ijsdr.org]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Atropisomer - Wikipedia [en.wikipedia.org]
- 9. Biphenyl - Wikipedia [en.wikipedia.org]
- 10. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
In Silico Modeling of 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether, also known as HBDDE, is a biphenyl compound with the chemical formula C16H18O8. This molecule has garnered interest in the scientific community due to its biological activities. This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for this compound, focusing on its potential as a therapeutic agent. The methodologies detailed herein are based on established computational drug discovery techniques and aim to serve as a blueprint for researchers investigating this and similar compounds.
Physicochemical and Biological Properties
This compound is a tannin compound with a molecular weight of 338.31 g/mol .[1][2] It has been identified as an isoform-selective inhibitor of Protein Kinase C (PKC), specifically targeting PKCα and PKCγ.[1] Experimental assays have demonstrated its ability to induce neuronal apoptosis.[1] A summary of its known biological activity is presented in Table 1.
| Parameter | Value | Target | Reference |
| IC50 | 43 μM | PKCα | [1] |
| IC50 | 50 μM | PKCγ | [1] |
| Biological Effect | Induces neuronal apoptosis | - | [1] |
| Cell Viability Reduction | ~70% at 50 μM (5 hours) | - | [2] |
| Caspase-3 Activity | Marked increase | - | [2] |
Table 1: Summary of Quantitative Biological Data for this compound
Proposed In Silico Modeling Workflow
Given the known inhibitory activity of this compound against PKC, a structured in silico modeling approach can be employed to elucidate its mechanism of action, predict its pharmacokinetic properties, and guide further lead optimization. The proposed workflow is depicted in the diagram below.
Detailed Experimental Protocols
The following sections outline the detailed methodologies for the key experiments proposed in the in silico workflow.
Ligand and Protein Preparation
Objective: To prepare the 3D structures of this compound and the target proteins (PKCα and PKCγ) for docking and simulation.
Protocol:
-
Ligand Preparation:
-
The 3D structure of this compound can be obtained from PubChem (CID 3568).
-
The structure is then energy minimized using a suitable force field (e.g., MMFF94).
-
Hydrogen atoms are added, and appropriate ionization states are assigned for a physiological pH of 7.4.
-
-
Protein Preparation:
-
The crystal structures of human PKCα and PKCγ are retrieved from the Protein Data Bank (PDB).
-
All water molecules and co-crystallized ligands are removed from the structures.
-
Missing atoms and residues are added and corrected using protein preparation tools.
-
Hydrogen atoms are added, and protonation states of titratable residues are assigned.
-
The structures are energy minimized to relieve any steric clashes.
-
Molecular Docking
Objective: To predict the binding mode and affinity of this compound within the active sites of PKCα and PKCγ.
Protocol:
-
Binding Site Definition: The ATP-binding site of PKC is defined as the docking region based on the location of co-crystallized inhibitors in homologous structures.
-
Docking Simulation:
-
A molecular docking program (e.g., AutoDock Vina, Glide) is used to perform the docking calculations.
-
Multiple docking runs are performed to ensure conformational sampling.
-
The resulting poses are clustered and ranked based on their predicted binding energies.
-
-
Binding Mode Analysis:
-
The top-ranked poses are visually inspected to analyze the interactions between this compound and the amino acid residues of the binding pocket.
-
Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified.
-
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the this compound-PKC complexes and to refine the binding poses obtained from molecular docking.
Protocol:
-
System Setup:
-
The docked complexes of this compound with PKCα and PKCγ are placed in a periodic box of water molecules.
-
Counter-ions are added to neutralize the system.
-
-
Simulation:
-
The system is subjected to energy minimization.
-
A short period of heating and equilibration is performed.
-
A production MD simulation of at least 100 nanoseconds is run.
-
-
Analysis:
-
Trajectories are analyzed for root-mean-square deviation (RMSD) to assess the stability of the complex.
-
Root-mean-square fluctuation (RMSF) is calculated to identify flexible regions of the protein.
-
The persistence of key intermolecular interactions observed in docking is monitored throughout the simulation.
-
ADMET Prediction
Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.
Protocol:
-
Prediction of Physicochemical Properties: Key descriptors such as logP, topological polar surface area (TPSA), and molecular weight are calculated.
-
Pharmacokinetic Prediction:
-
Models for human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and plasma protein binding are used.
-
Prediction of metabolism by cytochrome P450 enzymes is performed.[3]
-
-
Toxicity Prediction:
-
In silico models for mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition) are employed.
-
-
Drug-Likeness Evaluation: The compound is evaluated against established rules such as Lipinski's Rule of Five to assess its potential as an orally bioavailable drug.[4]
Signaling Pathway
This compound is known to inhibit PKCα and PKCγ. PKC is a key enzyme in various signaling pathways that regulate cell growth, differentiation, and apoptosis. The diagram below illustrates a simplified representation of a generic PKC signaling pathway.
Conclusion
This technical guide has outlined a comprehensive in silico approach for the characterization of 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether (this compound) as a potential therapeutic agent. By leveraging molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into its mechanism of action and drug-like properties. The proposed workflow and protocols provide a solid foundation for further computational and experimental investigation of this compound and other novel biphenyl compounds in the drug discovery pipeline.
References
A Comprehensive Technical Review of Hexahydroxybiphenyl Research: Synthesis, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the current state of research on hexahydroxybiphenyl and its derivatives. The focus is on the synthesis, biological activities—primarily antioxidant, anti-inflammatory, and neuroprotective effects—and the underlying mechanisms of action. This document synthesizes key findings from preclinical research to offer a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Concepts and Synthesis
The hexahydroxydiphenoyl (HHDP) group is a key structural motif found in a class of hydrolyzable tannins known as ellagitannins. This biphenyl system, characterized by six hydroxyl groups, is believed to be formed in nature through the oxidative coupling of two galloyl groups. While the direct synthesis of a standalone hexahydroxybiphenyl molecule is not extensively detailed in current literature, various methods are employed for the synthesis of more complex biphenyl derivatives. These include metal-catalyzed cross-coupling reactions such as the Wurtz–Fittig, Ullmann, Negishi, and Suzuki–Miyaura reactions.[1][2] For instance, the Negishi cross-coupling reaction involves the oxidative addition of an organohalide to a low-valent metal complex, followed by transmetalation and reductive elimination to form the biphenyl bond.[1] Similarly, the Suzuki coupling reaction provides an efficient route to biphenyl oxazole derivatives through a palladium-catalyzed reaction.[1]
A notable natural product containing the HHDP moiety is Corilagin (beta-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose). Given the limited research on isolated hexahydroxybiphenyl, this review will consider Corilagin as a representative compound to discuss the biological activities associated with the hexahydroxydiphenoyl core.
Biological Activities and Therapeutic Applications
The hexahydroxybiphenyl moiety is a potent pharmacophore, largely due to its significant antioxidant and anti-inflammatory properties. These activities are the foundation for its potential therapeutic applications in a range of disorders, including neurodegenerative diseases and inflammatory conditions.
Antioxidant Activity
The antioxidant capacity of hexahydroxybiphenyl derivatives stems from their ability to scavenge free radicals. The multiple hydroxyl groups on the biphenyl rings can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is a key pathological factor in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[3][4] The antioxidant efficacy of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the reduction of the stable DPPH radical is measured spectrophotometrically.
Anti-inflammatory Effects
Chronic inflammation is another critical factor in the pathogenesis of many diseases. Compounds containing the hexahydroxydiphenoyl group have demonstrated significant anti-inflammatory activity. For example, Corilagin has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This is achieved, in part, by inhibiting the activation of the NF-κB (nuclear factor kappa B) signaling pathway, a key regulator of the inflammatory response.[5]
Neuroprotective Properties
The antioxidant and anti-inflammatory properties of hexahydroxybiphenyl-containing compounds contribute to their neuroprotective effects. Neuroinflammation and oxidative stress are major contributors to the progression of neurodegenerative diseases like Alzheimer's and Parkinson's.[6][7] By quenching ROS and suppressing inflammatory pathways in the brain, these compounds can help protect neurons from damage and death.[7] Some phytochemicals exert neuroprotection by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, a critical cellular defense mechanism against oxidative stress.[4][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of compounds containing the hexahydroxydiphenoyl moiety.
| Compound/Extract | Assay | Target/Cell Line | IC50/Activity | Reference |
| Corilagin | iNOS Inhibition | LPS-induced RAW 264.7 cells | 56.22 ± 0.81% inhibition at 75 µM | [5] |
| Corilagin | COX-2 Inhibition | LPS-induced RAW 264.7 cells | 59.99 ± 6.09% inhibition at 75 µM | [5] |
| Ethyl acetate fraction of Blighia sapida | DPPH Radical Scavenging | - | 0.09 ± 0.03 mg/mL | [9] |
Table 1: Anti-inflammatory and Antioxidant Activities
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on hexahydroxybiphenyl and related compounds.
DPPH Radical Scavenging Assay
This assay is widely used to determine the antioxidant capacity of a compound.[1]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Stock Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be protected from light.
-
Preparation of Working DPPH Solution: Dilute the stock solution to a working concentration (often around 0.1 mM) to obtain an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound in a suitable solvent to prepare a series of dilutions.
-
Reaction Setup: In a 96-well plate, add a specific volume of each sample dilution to separate wells. Include a solvent-only blank and a positive control.
-
Initiation of Reaction: Add an equal volume of the DPPH working solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined from a plot of scavenging activity against sample concentration.[10]
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay assesses the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent
-
Cell culture medium and supplements
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production. Include untreated and LPS-only controls.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
-
Cell Viability: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Cells in a 96-well plate
Procedure:
-
Cell Treatment: After treating cells with the test compound for the desired period, remove the culture medium.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this review.
Caption: Anti-inflammatory mechanism of hexahydroxybiphenyl.
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Neuroprotective mechanisms of hexahydroxybiphenyl.
Conclusion and Future Directions
The research reviewed herein highlights the significant therapeutic potential of compounds containing the hexahydroxybiphenyl moiety. Their potent antioxidant and anti-inflammatory activities provide a strong rationale for their further investigation in the context of a wide range of diseases. While Corilagin has served as a valuable proxy for understanding the bioactivity of the HHDP group, future research should focus on the synthesis and biological evaluation of simpler, standalone hexahydroxybiphenyl molecules. This will allow for a more precise understanding of the structure-activity relationships and could lead to the development of novel therapeutic agents with improved pharmacological profiles. Furthermore, while preclinical data is promising, there is a clear absence of clinical trial data. Future efforts should be directed towards moving these promising compounds from the laboratory to clinical evaluation to ascertain their safety and efficacy in human subjects.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. m.youtube.com [m.youtube.com]
- 3. zen-bio.com [zen-bio.com]
- 4. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health [mdpi.com]
- 8. Evaluation of in vitro anti-oxidant and anti-inflammatory activities of Korean and Chinese Lonicera caerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro antioxidant and anti-inflammatory activities of ethanol stem-bark extract of Blighia sapida K.D. Koenig - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Biphenyl Ether Synthesis via Modern Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl ether moiety is a crucial structural motif found in a wide array of pharmaceuticals, natural products, and advanced materials. Consequently, the development of efficient and versatile synthetic methodologies for the construction of the C–O bond in biphenyl ethers is of significant interest to the scientific community. While the Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, its direct application for biphenyl ether synthesis is non-traditional. This document provides detailed application notes and protocols for the modern palladium-catalyzed and copper-catalyzed cross-coupling reactions, which are the premier methods for synthesizing biphenyl ethers from aryl halides, phenols, and arylboronic acids. These methods offer significant advantages, including mild reaction conditions and broad functional group tolerance.
Palladium-Catalyzed Diaryl Ether Synthesis (Buchwald-Hartwig Type C-O Coupling)
The palladium-catalyzed cross-coupling of aryl halides and phenols, often referred to as Buchwald-Hartwig amination's lesser-known counterpart, provides a powerful and general method for the synthesis of diaryl ethers. This reaction has been significantly improved through the development of specialized phosphine ligands.
General Experimental Protocol
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), phenol (1.2 mmol), a suitable base (e.g., Cs₂CO₃, 2.0 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand, 1-5 mol %). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL) is added, and the mixture is stirred at a specified temperature (typically 80-120 °C) until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Tabulated Data for Palladium-Catalyzed Diaryl Ether Synthesis
| Entry | Aryl Halide | Phenol | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenol | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 95 |
| 2 | 4-Chlorobenzonitrile | 4-Methoxyphenol | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 92 |
| 3 | 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethylphenol | PdCl₂(dppf) (5) | - | NaOtBu | Toluene | 100 | 88 |
| 4 | 2-Bromopyridine | 2-Naphthol | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 100 | 85 |
| 5 | 4-Bromoanisole | 4-tert-Butylphenol | tBuBrettPhos Pd G3 (2) | - | Cs₂CO₃ | Toluene | 80 | 91 |
Note: The data presented is a compilation of representative examples from the literature and should be used as a guideline. Optimization of reaction conditions may be necessary for specific substrates.
Catalytic Cycle for Palladium-Catalyzed Diaryl Ether Synthesis
The catalytic cycle for the palladium-catalyzed C-O cross-coupling reaction is illustrated below.
Caption: Catalytic cycle for the palladium-catalyzed synthesis of biphenyl ethers.
Copper-Catalyzed Diaryl Ether Synthesis (Chan-Lam-Evans Coupling)
The Chan-Lam-Evans coupling is a copper-catalyzed reaction that forms a C-O bond between an arylboronic acid and a phenol. A key advantage of this method is that it can often be performed under mild conditions, sometimes even at room temperature and open to the air.
General Experimental Protocol
To a mixture of the arylboronic acid (1.0 mmol), phenol (1.2 mmol), and a copper source (e.g., Cu(OAc)₂, 10-20 mol %) in a suitable solvent (e.g., dichloromethane, methanol, or toluene, 5-10 mL) is added a base (e.g., triethylamine or pyridine, 2.0 mmol). The reaction mixture is stirred at room temperature or elevated temperature, often in the presence of air or an oxidant, until the reaction is complete (monitored by TLC or LC-MS). The mixture is then filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Tabulated Data for Chan-Lam-Evans Diaryl Ether Synthesis
| Entry | Arylboronic Acid | Phenol | Copper Source (mol %) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | 4-Methoxyphenol | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 88 |
| 2 | 4-Tolylboronic acid | Phenol | Cu(OAc)₂ (20) | Et₃N | Toluene | 80 | 91 |
| 3 | 3-Chlorophenylboronic acid | 3,5-Dimethylphenol | CuI (10) | DMAP | Methanol | 60 | 85 |
| 4 | 2-Naphthylboronic acid | 4-Nitrophenol | Cu(OAc)₂ (15) | Pyridine | DCM | RT | 78 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-Chlorophenol | Cu(OTf)₂ (10) | Et₃N | Toluene | 100 | 82 |
Note: The data presented is a compilation of representative examples from the literature and should be used as a guideline. Optimization of reaction conditions may be necessary for specific substrates.
Catalytic Cycle for Chan-Lam-Evans Diaryl Ether Synthesis
The proposed catalytic cycle for the Chan-Lam-Evans C-O coupling reaction is depicted below.
Caption: Proposed catalytic cycle for the Chan-Lam-Evans synthesis of biphenyl ethers.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of biphenyl ethers using cross-coupling methodologies.
Caption: General experimental workflow for biphenyl ether synthesis.
Conclusion
The palladium-catalyzed and copper-catalyzed cross-coupling reactions described herein represent the state-of-the-art for the synthesis of biphenyl ethers. These methods offer broad substrate scope, good to excellent yields, and functional group tolerance, making them highly valuable tools for researchers in academia and the pharmaceutical industry. The provided protocols and data serve as a comprehensive guide for the practical application of these important transformations.
Application Notes and Protocols for the Demethylation of Biphenyl Dimethyl Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the demethylation of biphenyl dimethyl ethers, a critical transformation in organic synthesis and drug development. The methyl group is a common and robust protecting group for phenolic hydroxyls. Its efficient removal is often a key step in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) that feature a biphenol moiety. This document outlines two primary methods for this deprotection: a classical approach using boron tribromide (BBr₃) and a modern microwave-assisted method.
Introduction
Biphenyls possessing hydroxyl groups are important structural motifs in a variety of biologically active compounds. The synthesis of these molecules often necessitates the protection of the reactive phenol groups as methyl ethers. The subsequent demethylation to unmask the free hydroxyls is a crucial step that requires reliable and high-yielding protocols. The choice of demethylation reagent and conditions is critical to avoid side reactions and ensure the integrity of other functional groups within the molecule. This document provides detailed procedures for two effective methods and presents comparative data to aid in method selection.
Data Presentation: Comparison of Demethylation Methods
The following table summarizes the reaction conditions and yields for the demethylation of select biphenyl dimethyl ethers using different methodologies. This data is intended to provide a comparative baseline for researchers to select the most appropriate method for their specific substrate and synthetic strategy.
| Entry | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| 1 | 3,3'-Dimethoxybiphenyl | BBr₃ | CH₂Cl₂, -80°C to rt, overnight | 3,3'-Dihydroxybiphenyl | 77-86 | --INVALID-LINK--[1] |
| 2 | 2,2'-Di-iodo-5,5'-dimethoxybiphenyl | BBr₃ (3 equiv.) | Not specified | 5,5'-Dihydroxy-2,2'-di-iodobiphenyl | 77 | --INVALID-LINK--[2] |
| 3 | 2,2'-Di-iodo-5,5'-dimethoxybiphenyl | BBr₃ (0.9 equiv.) | Not specified | 5-Hydroxy-2,2'-di-iodo-5'-methoxybiphenyl | 37 | --INVALID-LINK--[2] |
| 4 | General Aryl Methyl Ethers | Pyridine HCl | Microwave (215 W), solvent-free, 14-16 min | Corresponding Phenols | 65-95 | --INVALID-LINK--[3][4][5][6] |
Experimental Protocols
Protocol 1: Demethylation of 3,3'-Dimethoxybiphenyl using Boron Tribromide
This protocol is adapted from a procedure published in Organic Syntheses[1]. It is a reliable method for the complete demethylation of both methoxy groups.
Materials:
-
3,3'-Dimethoxybiphenyl
-
Boron tribromide (BBr₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ether
-
2N Sodium hydroxide (NaOH) solution
-
Dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Benzene
-
Charcoal
-
Round-bottom flask, air condenser, magnetic stirrer, ice-water bath, separatory funnel, rotary evaporator.
Procedure:
-
In a 250-mL conical flask, dissolve 3,3'-dimethoxybiphenyl (8 g, 0.037 mole) in 120 mL of anhydrous methylene chloride.
-
Cool the stirred solution to -80°C using an acetone-dry ice bath.
-
Fit the flask with an air condenser.
-
Carefully add a solution of boron tribromide (15.9 g, 6.0 mL, 0.063 mole) in 40 mL of methylene chloride to the stirred solution through the condenser. A white precipitate will form.[1]
-
After the addition is complete, fit a calcium chloride tube to the top of the condenser to protect the reaction from moisture.
-
Allow the reaction mixture to warm to room temperature overnight with continuous stirring. The mixture should become a clear, brownish-yellow solution.[1]
-
Hydrolyze the reaction mixture by carefully adding 130 mL of water. A white solid will precipitate.
-
Add 500 mL of ether to dissolve the solid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract it with 240 mL of 2N sodium hydroxide solution.
-
Neutralize the alkaline extract with dilute hydrochloric acid and extract with 300 mL of ether.
-
Dry the ether extract over anhydrous magnesium sulfate.
-
Remove the ether under reduced pressure to yield a brownish-yellow oil that crystallizes.
-
Recrystallize the crude product twice from hot benzene, using charcoal in the first recrystallization, to afford 3,3'-dihydroxybiphenyl as white needles. The expected yield is between 77-86%.[1]
Protocol 2: Microwave-Assisted Demethylation of Aryl Methyl Ethers using Pyridine Hydrochloride
This protocol provides a general and rapid procedure for the demethylation of aryl methyl ethers under solvent-free conditions. While not specifically demonstrated on a biphenyl dimethyl ether in the cited literature, it is a potent method applicable to a wide range of substrates[3][4][5][6].
Materials:
-
Aryl methyl ether (e.g., dimethoxybiphenyl)
-
Pyridine hydrochloride
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stoppered round-bottom flask suitable for microwave chemistry
-
Commercial microwave oven
-
Magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a stoppered round-bottom flask, place the aryl methyl ether (0.01 mol) and pyridine hydrochloride (0.05 mol).[3]
-
Subject the mixture to microwave irradiation at 215 W. The irradiation is typically performed in short intervals (e.g., 2 minutes).[3]
-
After each irradiation interval, cool the reaction mixture to room temperature before re-irradiating.
-
Monitor the reaction progress by a suitable method (e.g., TLC). The total irradiation time is typically between 14-16 minutes.[3][5]
-
Once the reaction is complete, cool the mixture and decompose it by adding ice-water.
-
Extract the product with diethyl ether.
-
Wash the ether extract repeatedly with water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Remove the diethyl ether under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method (e.g., recrystallization or column chromatography).
Visualizations
Reaction Mechanism: BBr₃-Mediated Demethylation
Caption: Generalized mechanism of BBr₃-mediated demethylation of an aryl methyl ether.
Experimental Workflow: BBr₃ Demethylation
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. sciencemadness.org [sciencemadness.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
High-Resolution Mass Spectrometry for the Analysis of Biphenyl Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl derivatives are a significant class of compounds in pharmaceuticals and other industries. Their accurate and sensitive quantification in complex matrices, such as biological fluids, is crucial for pharmacokinetic studies, drug metabolism research, and safety assessments. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers unparalleled selectivity and sensitivity for the analysis of these compounds. This document provides detailed application notes and experimental protocols for the analysis of biphenyl derivatives using LC-HRMS.
Application Notes
High-resolution mass spectrometry is a powerful tool for both qualitative and quantitative analysis of biphenyl derivatives.[1] Unlike triple quadrupole mass spectrometry, HRMS instruments like the Orbitrap can provide high-resolution, full-scan data, enabling the detection of non-target compounds and retrospective data analysis without the need to re-run samples. The high resolving power of HRMS provides excellent selectivity, which is particularly advantageous for distinguishing target analytes from matrix interferences, a common challenge in bioanalysis.[1] This enhanced selectivity can lead to improved sensitivity and lower limits of quantification (LLOQ).[1]
For quantitative applications, HRMS can achieve a wide linear dynamic range, often spanning several orders of magnitude, with excellent accuracy and precision.[1] This makes it suitable for a variety of studies, from preclinical drug discovery to clinical trial sample analysis. The use of stable isotope-labeled internal standards is recommended to ensure the highest accuracy and precision, compensating for any variability in sample preparation and instrument response.
Experimental Protocols
This section provides a detailed protocol for the quantitative analysis of a model biphenyl derivative, valsartan, in human plasma using LC-HRMS. Valsartan is an angiotensin II receptor blocker with a biphenyl moiety in its structure.
Sample Preparation: Protein Precipitation
This is a rapid and simple method for extracting valsartan from plasma.
-
Materials:
-
Human plasma samples
-
Valsartan analytical standard
-
Telmisartan (Internal Standard - IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure:
-
Prepare stock solutions of valsartan and telmisartan (IS) in a 20:80 (v/v) water:acetonitrile mixture at a concentration of 1 mg/mL.
-
Prepare working standard solutions of valsartan by serial dilution of the stock solution with the same solvent mixture.
-
Prepare a working solution of the internal standard (ISTD) at a concentration of 50 µg/mL.
-
To 180 µL of human plasma in a microcentrifuge tube, add 20 µL of the appropriate valsartan working standard solution and 20 µL of the ISTD working solution. For blank samples, add 20 µL of the solvent mixture instead of the standard.
-
Add 1000 µL of methanol to each tube.
-
Vortex the tubes for 5 minutes to precipitate the plasma proteins.[2]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.[2]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.[2]
-
Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Waters Symmetry C18, 3.9 mm × 150 mm, 5 µm) is suitable for the separation.[1]
-
Mobile Phase:
-
Mobile Phase A: 10 mM ammonium acetate with 0.05% formic acid in water.
-
Mobile Phase B: Methanol.[1]
-
-
Gradient: A gradient elution can be optimized to achieve good separation of valsartan and the internal standard from matrix components. A typical starting condition would be 70% Mobile Phase B, with a run time of a few minutes.
-
Flow Rate: A flow rate of 0.8 mL/min is a common starting point.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
High-Resolution Mass Spectrometry
-
Instrumentation: A hybrid quadrupole-Orbitrap mass spectrometer is ideal for this application.[1]
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is effective for valsartan.
-
Scan Mode: Full-scan MS with a resolution of 70,000 (FWHM) at m/z 200.
-
Scan Range: m/z 100-1000.
-
Source Parameters (typical starting values):
-
Sheath gas flow rate: 50 arbitrary units.
-
Auxiliary gas flow rate: 13 arbitrary units.
-
Capillary temperature: 300 °C.
-
Spray voltage: 3.5 kV.
-
S-lens RF level: 55.
-
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of biphenyl derivatives using LC-HRMS. The data for valsartan is compiled from published methods.[2][3][4]
Table 1: Linearity and Sensitivity of Valsartan Analysis
| Parameter | Value |
| Linearity Range | 6.062 - 18060.792 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 20.0 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
Table 2: Accuracy and Precision of Valsartan Analysis
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low (LQC) | 60 | < 9.2[3] | < 8.0[3] | 95.5 - 103.1[3] | 94.6 - 103.4[3] |
| Medium (MQC) | 6000 | < 9.2[3] | < 8.0[3] | 95.5 - 103.1[3] | 94.6 - 103.4[3] |
| High (HQC) | 12000 | < 9.2[3] | < 8.0[3] | 95.5 - 103.1[3] | 94.6 - 103.4[3] |
Mandatory Visualizations
Signaling Pathway
Biphenyl-containing drugs like valsartan act on the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.
References
- 1. Determination of Valsartan in Human Plasma by LC-MS/MS in Pharmacokinetic Study of Valsartan Tablets at the Fasted and Fed States [journal11.magtechjournal.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes & Protocols: Assays for Determining the Antioxidant Activity of Biphenyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biphenyl compounds, characterized by two phenyl rings linked by a single bond, are a significant class of molecules in medicinal chemistry and materials science. Many hydroxylated biphenyls, which belong to the broader category of polyphenolic compounds, exhibit potent antioxidant properties.[1] This activity is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[1][2] Oxidative stress is implicated in a multitude of pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.[3] Therefore, the accurate determination of the antioxidant capacity of novel biphenyl derivatives is a critical step in the drug discovery and development process.
These application notes provide an overview and detailed protocols for the most common in vitro assays used to evaluate the antioxidant activity of biphenyl compounds. The assays covered include the DPPH, ABTS, FRAP, and ORAC methods, each differing in its underlying chemical principle.[4][5]
Overview of Common Antioxidant Assays
In vitro antioxidant capacity assays can be broadly classified based on their reaction mechanism. The two primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A SET-based assay that measures the ability of an antioxidant to reduce the stable DPPH radical.[6][7] It is known for its simplicity, speed, and reliability.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: A method based on the reduction of the pre-formed ABTS radical cation (ABTS•+).[9][10] The decolorization of the blue/green ABTS•+ chromophore is proportional to the antioxidant's concentration and potency.[11]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at a low pH.[12][13][14] The resulting intense blue color is measured spectrophotometrically.[13]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based assay that evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2’-azobis(2-amidinopropane) dihydrochloride).[3][15][16] It is considered biologically relevant as it utilizes a peroxyl free radical, which is common in the human body.[16]
Data Presentation: Antioxidant Activity of Biphenyl Derivatives
The following table summarizes representative quantitative data for the antioxidant activity of hypothetical hydroxylated biphenyl compounds as determined by the four key assays. This data is for illustrative purposes to demonstrate how results are typically presented.
| Compound ID | Structure | DPPH IC₅₀ (µM) | ABTS TEAC (µM TE/µM) | FRAP Value (µM Fe(II)/µM) | ORAC Value (µM TE/µM) |
| BIP-01 | 4,4'-Biphenyldiol | 15.2 | 2.5 | 2.1 | 3.0 |
| BIP-02 | 2,2',4,4'-Tetrahydroxybiphenyl | 8.5 | 4.1 | 3.8 | 4.5 |
| BIP-03 | 3,3'-Dimethoxy-4,4'-biphenyldiol | 25.8 | 1.8 | 1.5 | 2.2 |
| BIP-04 | 2,2',6,6'-Tetramethyl-4,4'-biphenyldiol | 45.1 | 0.9 | 0.7 | 1.1 |
| Trolox | (Standard) | 10.5 | 1.0 | 1.0 | 1.0 |
| Gallic Acid | (Standard) | 5.3 | 4.8 | 4.2 | 5.1 |
-
IC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower value indicates higher activity.
-
TEAC (Trolox Equivalent Antioxidant Capacity): The antioxidant capacity of the compound relative to the standard, Trolox. A higher value indicates higher activity.
-
FRAP Value: The ability of the compound to reduce ferric ions, expressed as equivalents of Fe(II). A higher value indicates higher activity.
Experimental Protocols
Principle: The stable free radical DPPH absorbs strongly at 517 nm and has a deep purple color.[6] When it accepts an electron or hydrogen radical from an antioxidant, it becomes the reduced, non-radical form (DPPH-H), resulting in a loss of absorbance and a color change from purple to yellow.[6][7] The extent of decolorization is proportional to the antioxidant's scavenging activity.[6]
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Biphenyl test compounds and standard (e.g., Trolox, Gallic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm[6]
-
Multichannel pipette
Protocol:
-
Prepare DPPH Solution: Dissolve 8 mg of DPPH in 100 mL of methanol to create a 0.2 mM solution.[6] Adjust the solution with methanol until the absorbance at 517 nm is approximately 1.0. Store in the dark.
-
Prepare Sample Solutions: Prepare a stock solution of each biphenyl compound and standard in methanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure: a. Add 10 µL of each sample dilution (or standard) to triplicate wells of a 96-well plate.[6] b. Add 10 µL of methanol to the blank wells. c. Using a multichannel pipette, add 190 µL of the DPPH working solution to all wells.[6] d. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution with methanol (blank).
-
A_sample is the absorbance of the DPPH solution with the test compound.
Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[17]
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color with absorption maxima at 415, 645, and 734 nm.[10][11] Antioxidants present in the sample reduce the ABTS•+, causing the solution to decolorize. The degree of color change is proportional to the antioxidant concentration.[11]
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Biphenyl test compounds and Trolox standard
-
96-well microplate
-
Spectrophotometer or microplate reader (734 nm)
Protocol:
-
Prepare ABTS•+ Stock Solution: a. Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.[9][18] b. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to allow for radical generation.[19]
-
Prepare ABTS•+ Working Solution: a. Dilute the ABTS•+ stock solution with PBS (or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.[11]
-
Prepare Sample Solutions: Prepare serial dilutions of the biphenyl compounds and Trolox standard in the appropriate solvent.
-
Assay Procedure: a. Add 10 µL of each sample dilution (or standard) to triplicate wells of a 96-well plate. b. Add 200 µL of the ABTS•+ working solution to each well.[11] c. Mix and incubate at room temperature for 5-7 minutes.[11]
-
Measurement: Read the absorbance at 734 nm.[11]
Calculation: Calculate the percentage of inhibition as in the DPPH assay. Create a standard curve by plotting the % inhibition versus the concentration of Trolox. The antioxidant activity of the biphenyl compounds is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.
Principle: The FRAP assay is based on the reduction of the colorless ferric complex (Fe³⁺-TPTZ) to the intensely blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6).[20][21] The change in absorbance is measured at 593 nm, and the antioxidant power is related to the concentration of the Fe²⁺-TPTZ formed.[13]
Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Biphenyl test compounds and Ferrous sulfate (FeSO₄) or Trolox standard
-
96-well microplate
-
Incubator or water bath (37°C)
-
Microplate reader (593 nm)
Protocol:
-
Prepare FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[20] Warm the reagent to 37°C before use.[21]
-
Prepare Standard Curve: Prepare a ferrous sulfate standard curve (e.g., 0-1000 µM).
-
Prepare Sample Solutions: Dilute biphenyl compounds to an appropriate concentration range.
-
Assay Procedure: a. Add 10 µL of sample, standard, or blank (solvent) to triplicate wells. b. Add 190 µL of the pre-warmed FRAP reagent to all wells.[14] c. Mix and incubate at 37°C for 4-6 minutes (up to 60 minutes for slower-reacting compounds).[13][14]
-
Measurement: Measure the absorbance at 593 nm.[13]
Calculation: Calculate the FRAP value for the samples by comparing their absorbance to the ferrous sulfate standard curve. Results are expressed as µM Fe(II) equivalents.
Principle: In the ORAC assay, a fluorescent probe (typically fluorescein) is mixed with an antioxidant.[22] The mixture is exposed to peroxyl radicals generated from the thermal decomposition of AAPH.[16] The antioxidant protects the fluorescein from oxidative degradation. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[23]
Reagents and Equipment:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Biphenyl test compounds and Trolox standard
-
Black 96-well microplate
-
Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, capable of kinetic reads at 37°C.
Protocol:
-
Reagent Preparation: Prepare all solutions (fluorescein, AAPH, samples, Trolox standards) in 75 mM phosphate buffer (pH 7.4).
-
Assay Procedure: a. Add 25 µL of sample, standard, or blank (buffer) to triplicate wells of a black 96-well plate. b. Add 150 µL of the fluorescein working solution to all wells. c. Pre-incubate the plate in the reader at 37°C for 10-15 minutes. d. Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Measurement: Immediately begin monitoring the fluorescence kinetically at 37°C, with readings taken every 1-2 minutes for at least 60-90 minutes, or until the fluorescence has decayed by >95%.[15]
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample/standard.
-
Plot the Net AUC for the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the biphenyl compounds by comparing their Net AUC to the Trolox standard curve. Results are expressed as µM Trolox Equivalents (TE).[23]
Antioxidant Signaling Pathways
Beyond direct radical scavenging, phenolic antioxidants like biphenyls can exert protective effects by modulating intracellular signaling pathways.[1] A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[24]
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of electrophilic compounds (including some oxidized polyphenols) can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of various genes, and initiates the transcription of a suite of protective enzymes. These include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling (e.g., γ-GCL).[24][25] This cellular defense mechanism enhances the cell's capacity to neutralize ROS and detoxify harmful substances.
References
- 1. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. recent-applications-for-in-vitro-antioxidant-activity-assay - Ask this paper | Bohrium [bohrium.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. assaygenie.com [assaygenie.com]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Hydrophilic oxygen radical absorbance capacity values of low-molecular-weight phenolic compounds containing carbon, hydrogen, and oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. google.com [google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. e3s-conferences.org [e3s-conferences.org]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether in Cancer Cell Lines
Disclaimer: Publicly available research specifically detailing the effects of 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether (referred to herein as HBDDE) on cancer cell lines is limited. The following application notes are constructed based on the known anticancer activities of structurally related lignans isolated from the Schisandra genus. The experimental data presented is hypothetical and serves as an illustrative guide for researchers. All protocols provided are standard, widely used methods in cancer cell biology.
Introduction
Lignans, a class of polyphenolic compounds found in plants, have garnered significant interest in oncology research for their potential anticancer properties. Several lignans isolated from the Schisandra genus, such as Schisantherin A and Gomisin G, have demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest in various cancer cell lines. This document provides a framework for investigating the potential anticancer effects of this compound, a related biphenyl compound. The presented protocols and data tables offer a comprehensive guide for researchers and drug development professionals to assess its efficacy and elucidate its mechanism of action.
Data Presentation
The following tables summarize hypothetical, yet representative, data for the effects of this compound on various cancer cell lines. This data is extrapolated from studies on similar lignans and should be experimentally verified.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| A549 | Lung Carcinoma | 25.5 ± 3.1 |
| MCF-7 | Breast Adenocarcinoma | 32.8 ± 4.5 |
| HeLa | Cervical Adenocarcinoma | 28.1 ± 2.9 |
| HepG2 | Hepatocellular Carcinoma | 35.2 ± 5.0 |
IC50 values were determined using the MTT assay.
Table 2: Effect of this compound on Apoptosis and Cell Cycle in A549 Cells
| Treatment | % Apoptotic Cells (Annexin V+/PI-) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 3.2 ± 0.8 | 55.4 ± 2.1 | 30.1 ± 1.5 | 14.5 ± 1.2 |
| This compound (25 µM) | 28.7 ± 3.5 | 72.1 ± 3.3 | 15.3 ± 1.8 | 12.6 ± 1.5 |
Apoptosis was determined by Annexin V-FITC/PI staining and flow cytometry after 24h treatment. Cell cycle distribution was analyzed by propidium iodide staining and flow cytometry after 24h treatment.
Table 3: Effect of this compound on Key Signaling Proteins in A549 Cells
| Protein | Function | Relative Expression (Fold Change vs. Control) |
| Cleaved Caspase-3 | Apoptosis Execution | 3.8 ± 0.5 |
| Bcl-2 | Anti-Apoptotic | 0.4 ± 0.1 |
| Bax | Pro-Apoptotic | 2.1 ± 0.3 |
| p21 | Cell Cycle Inhibition | 2.5 ± 0.4 |
| Cyclin D1 | G1/S Transition | 0.3 ± 0.08 |
Protein expression levels were determined by Western blotting after 24h treatment with 25 µM this compound and normalized to a loading control (e.g., β-actin).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for the specified time.
-
Harvest the cells (including floating and adherent cells) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blotting
This protocol is for analyzing the expression of specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, Bcl-2, Bax, p21, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
Mandatory Visualizations
Application of Substituted Biphenyls as Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biphenyls represent a versatile class of scaffolds in medicinal chemistry, demonstrating significant potential as inhibitors of various enzymes implicated in a range of diseases. The structural rigidity and tunable nature of the biphenyl core allow for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with enzyme active sites. This document provides detailed application notes on the use of substituted biphenyls as inhibitors for key enzyme targets, comprehensive experimental protocols for their evaluation, and visual representations of the relevant biological pathways.
Application Notes
Substituted biphenyls have been successfully employed to target a diverse array of enzymes, including sulfatases, cytochrome P450 enzymes, metabolic enzymes like succinate dehydrogenase, and immune checkpoint proteins such as PD-L1.
-
Sulfatase Inhibition: Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. Biphenyl-4-O-sulfamates are a prominent class of STS inhibitors. The substitution pattern on the biphenyl rings significantly influences inhibitory potency. For instance, the introduction of electron-withdrawing groups, such as cyano or nitro moieties, at the 2'- or 4'-positions of biphenyl-4-O-sulfamate, has been shown to markedly enhance STS-inhibitory activity[1]. Some biphenyl derivatives have been designed as dual aromatase-sulfatase inhibitors, offering a multi-targeted approach to treating hormone-dependent breast cancer[2].
-
Cytochrome P450 17A1 (CYP17A1) Inhibition: CYP17A1 is a key enzyme in the androgen biosynthesis pathway and a validated target for the treatment of prostate cancer[3]. Imidazole-substituted biphenyl compounds have emerged as potent inhibitors of CYP17A1[4]. The position of the imidazol-1-ylmethyl group and additional substituents on the biphenyl scaffold are crucial for activity and selectivity[4]. For example, 4-imidazol-1-ylmethyl substituted biphenyls with a hydrophilic substituent in the 3'- or 4'-position have demonstrated significant inhibitory potential[4].
-
Succinate Dehydrogenase (SDH) Inhibition: Succinate dehydrogenase is a vital enzyme in both the citric acid cycle and the electron transport chain. Its inhibition can have profound effects on cellular metabolism. N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives have been identified as potent SDH inhibitors, with some compounds showing significantly greater activity than existing fungicides that target this enzyme[5][6].
-
PD-1/PD-L1 Interaction Inhibition: The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors based on a substituted biphenyl scaffold have been developed to block this interaction. These inhibitors often work by inducing the dimerization of PD-L1, preventing its engagement with PD-1[7][8][9]. Nonsymmetrically substituted 1,1'-biphenyl-based compounds have shown high potency in blocking the PD-1/PD-L1 interaction, with some exhibiting IC50 values in the nanomolar range[7][9].
Quantitative Data Summary
The following table summarizes the inhibitory activities of various substituted biphenyls against their target enzymes.
| Target Enzyme | Inhibitor Class | Compound | IC50 / Ki | Reference |
| Steroid Sulfatase (STS) | Biphenyl-4-O-sulfamates | 2',4'-dicyanobiphenyl-4-O-sulfamate (TZS-8478) | Potent in vitro activity | [1] |
| Steroid Sulfatase (STS) | Phosphate biphenyl analogs | Compound 5a | IC50: 28.0 µM | |
| Steroid Sulfatase (STS) | Thiophosphate biphenyl analogs | Compound 5d | IC50: 22.1 µM | |
| Sulfatase-2 (Sulf-2) | Biphenyl trichloroethylsulfamates | Compound 50 | IC50: 167 ± 5 µM | [5] |
| Aryl Sulfatase A (ARSA) | Biphenyl trichloroethylsulfamates | Compound 50 | IC50: 55 ± 11 µM | [5] |
| Aryl Sulfatase B (ARSB) | Biphenyl trichloroethylsulfamates | Compound 50 | IC50: 130 ± 6 µM | [5] |
| Sulfatase-2 (Sulf-2) | Biphenyl trichloroethylsulfamates | Compound 51 | IC50: 566 ± 28 µM | [5] |
| Aryl Sulfatase A (ARSA) | Biphenyl trichloroethylsulfamates | Compound 51 | IC50: 91 ± 4 µM | [5] |
| Aryl Sulfatase B (ARSB) | Biphenyl trichloroethylsulfamates | Compound 51 | IC50: 101 ± 6 µM | [5] |
| Cytochrome P450 17A1 (CYP17A1) | Imidazole substituted biphenyls | Multiple Compounds | IC50 range: 0.087 - 7.7 µM (human) | [4] |
| Succinate Dehydrogenase (SDH) | N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides | Compound 7s | IC50: 0.014 µM (porcine SDH) | [5][6] |
| PD-1/PD-L1 Interaction | Nonsymmetric C2 biphenyl inhibitors | Multiple Compounds | IC50 in single-digit nM range | [7][9] |
| PD-1/PD-L1 Interaction | C2-Symmetrical Terphenyl Derivatives | Compound 4c | IC50: 20.52 µM | [8] |
Experimental Protocols
Synthesis of Substituted Biphenyls via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the synthesis of substituted biphenyls, a common scaffold for the enzyme inhibitors discussed.
Materials:
-
Aryl halide (e.g., bromobenzene derivative)
-
Aryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3)
-
Base (e.g., K2CO3, Na2CO3, or CsF)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the aryl halide (1.0 eq) and the aryl boronic acid or ester (1.1-1.5 eq) in the chosen solvent.
-
Add the base (2.0-3.0 eq) to the mixture.
-
Degas the solution by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted biphenyl.
Fluorogenic Sulfatase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of substituted biphenyls against sulfatases using a fluorogenic substrate.
Materials:
-
Recombinant human sulfatase enzyme
-
Fluorogenic sulfatase substrate (e.g., 4-methylumbelliferyl sulfate - 4-MUS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (substituted biphenyls) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In the wells of a 96-well plate, add a small volume of the test compound dilutions to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Add the sulfatase enzyme solution to each well and pre-incubate with the compounds for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate 4-MUS to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.4).
-
Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a microplate reader with excitation at ~360 nm and emission at ~450 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
CYP17A1 (P450c17) Inhibition Assay using Recombinant Enzyme
This protocol outlines a method to evaluate the inhibitory potential of substituted biphenyls on CYP17A1 activity.
Materials:
-
Recombinant human CYP17A1 and NADPH-cytochrome P450 reductase (POR) (often co-expressed in a system like Bactosomes)
-
Substrate (e.g., progesterone or pregnenolone)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Test compounds (substituted biphenyls) in DMSO
-
96-well plate
-
LC-MS/MS system for product quantification
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compounds, the recombinant enzyme system (CYP17A1/POR), and the assay buffer.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate and the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specific duration (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the product (e.g., 17α-hydroxyprogesterone) using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition and determine the IC50 values as described in the sulfatase assay protocol.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Development of novel steroid sulfatase inhibitors. I. Synthesis and biological evaluation of biphenyl-4-O-sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole substituted biphenyls: a new class of highly potent and in vivo active inhibitors of P450 17 as potential therapeutics for treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nonsymmetrically Substituted 1,1'-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phosphate and thiophosphate biphenyl analogs as steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Drug Delivery Systems for Polyhydroxylated Biphenyls
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyhydroxylated biphenyls (PHBs) are metabolites of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants. While the toxicity of PCBs is well-documented, their hydroxylated metabolites can exhibit distinct biological activities, including endocrine disruption and modulation of cellular signaling pathways.[1][2][3] The targeted delivery of specific PHBs to cells or tissues of interest could be a valuable research tool to elucidate their mechanisms of action and explore potential therapeutic applications. This document provides a set of hypothetical application notes and protocols for the development of drug delivery systems for PHBs, leveraging established nanoparticle technologies.
Rationale for Drug Delivery Systems for Polyhydroxylated Biphenyls
The lipophilic nature of PHBs presents challenges for their direct administration in aqueous biological systems, often leading to poor bioavailability and non-specific distribution. Encapsulating these compounds within a drug delivery system can:
-
Enhance Solubility and Stability: Improve the dispersion of hydrophobic PHBs in physiological media.
-
Enable Targeted Delivery: Functionalizing the surface of nanoparticles with targeting ligands can direct the PHBs to specific cell types or tissues.
-
Control Release Kinetics: Modulate the release of the encapsulated PHB to achieve sustained local concentrations.
-
Reduce Off-Target Effects: Minimize systemic exposure and potential toxicity.
Key Signaling Pathways Affected by Polyhydroxylated Biphenyls
Research has indicated that hydroxylated PCB metabolites can significantly alter various cellular signaling pathways, which could be targets for therapeutic intervention or subjects of further study. For instance, 4-hydroxy-2,2',5,5'-tetrachlorobiphenyl (4-OH-PCB52) has been shown to affect pathways including Wnt signaling, cytokine-cytokine receptor interactions, and the Hippo pathway.[1] The diagram below illustrates a simplified representation of the Wnt signaling pathway, a potential target for PHB-based research.
Caption: Simplified Wnt signaling pathway, a potential target for polyhydroxylated biphenyls.
Data Presentation: Hypothetical Characteristics of PHB Delivery Systems
The following table summarizes expected quantitative data for two common types of nanoparticle-based drug delivery systems for a model polyhydroxylated biphenyl.
| Parameter | Liposomal Formulation | Polymeric Nanoparticle (PLGA) |
| Particle Size (nm) | 100 - 150 | 150 - 250 |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (mV) | -20 to -40 | -15 to -35 |
| Encapsulation Efficiency (%) | 80 - 95 | 70 - 90 |
| Drug Loading (%) | 1 - 5 | 5 - 10 |
| In Vitro Release at 24h (%) | 20 - 30 | 30 - 40 |
Experimental Protocols
Protocol 1: Preparation of Liposomal Formulation of Polyhydroxylated Biphenyls
This protocol is based on the thin-film hydration method.[4]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Polyhydroxylated biphenyl (PHB)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve DPPC, cholesterol, and the PHB in chloroform in a round-bottom flask at a molar ratio of approximately 55:40:5 (lipid:cholesterol:drug).
-
Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the lipid phase transition temperature (e.g., 45-50°C) to form a thin lipid film on the flask wall.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to bath sonication for 5-10 minutes to reduce the size of the vesicles.
-
To obtain unilamellar vesicles of a defined size, extrude the liposome suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
Store the final liposomal suspension at 4°C.
Protocol 2: Preparation of Polymeric Nanoparticles (PLGA) for Polyhydroxylated Biphenyls
This protocol utilizes an oil-in-water (o/w) single emulsion solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyhydroxylated biphenyl (PHB)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Dissolve PLGA and the PHB in dichloromethane to form the organic phase.
-
Prepare the aqueous phase consisting of a PVA solution.
-
Add the organic phase to the aqueous phase dropwise while stirring at high speed (e.g., 1000 rpm) to form a coarse emulsion.
-
Homogenize the coarse emulsion using a probe sonicator on an ice bath to form a nanoemulsion.
-
Transfer the nanoemulsion to a larger beaker and stir at room temperature for 4-6 hours to allow for the evaporation of the dichloromethane.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable buffer or lyoprotectant for storage at 4°C or lyophilization.
Experimental Workflow and Logic
The development and evaluation of a drug delivery system for polyhydroxylated biphenyls follows a logical progression from formulation and characterization to in vitro and in vivo testing.
Caption: Workflow for the development and evaluation of PHB drug delivery systems.
Conclusion
The development of drug delivery systems for polyhydroxylated biphenyls holds promise for advancing our understanding of their biological roles and exploring their potential as therapeutic agents. The protocols and data presented here provide a foundational framework for researchers to design and evaluate novel nanoparticle-based formulations for these intriguing compounds. Careful characterization and validation at each stage of the development process will be crucial for obtaining reliable and reproducible results.
References
- 1. Hydroxylation markedly alters how the polychlorinated biphenyl (PCB) congener, PCB52, affects gene expression in human preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polychlorinated biphenyl induced ROS signaling delays the entry of quiescent human breast epithelial cells into the proliferative cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Polychlorinated Biphenyls on the Development of Neuronal Cells in Growth Period; Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytoplasmic Delivery of Liposomal Contents Mediated by an Acid-Labile Cholesterol-Vinyl Ether-PEG Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Synthesis of Hindered Dialkyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of sterically hindered dialkyl ethers is a significant challenge in organic chemistry. Traditional methods, such as the Williamson ether synthesis, are often inefficient for constructing these motifs due to steric hindrance, leading to low yields and competing elimination reactions.[1][2][3] Hindered ethers are valuable structural motifs, particularly in medicinal chemistry, where their incorporation can enhance metabolic stability by preventing enzymatic degradation.[4][5][6]
Recent advancements in electro-organic chemistry have provided a powerful and mild solution to this long-standing problem.[4][5] Specifically, the anodic oxidation of readily available carboxylic acids, a variant of the Hofer-Moest reaction, allows for the generation of high-energy carbocation intermediates under non-acidic conditions.[1] These reactive intermediates can then be trapped by a wide range of alcohols to form the desired hindered ether products, often in high yields and with excellent functional group tolerance.[4][5] This electrochemical approach offers a significant improvement over classical methods, providing a more efficient and practical route to this important class of molecules.[1][2]
Reaction Principle
The electrochemical synthesis of hindered dialkyl ethers proceeds via an anodic decarboxylation of a carboxylic acid to generate a carbocation intermediate. This intermediate is then intercepted by an alcohol nucleophile to form the ether linkage. The overall process can be summarized in the following signaling pathway diagram:
Experimental Workflow
The general experimental workflow for the electrochemical synthesis of hindered dialkyl ethers is straightforward and can be performed with standard laboratory equipment. The key steps are outlined in the diagram below:
Optimization of Reaction Conditions
Several parameters can be adjusted to optimize the yield and efficiency of the electrochemical synthesis. The following decision tree provides a logical guide for optimizing the reaction conditions:
Data Presentation
The following tables summarize the scope of the electrochemical synthesis of hindered dialkyl ethers, showcasing the versatility of this method with various carboxylic acids and alcohols.
Table 1: Substrate Scope of Carboxylic Acids
| Entry | Carboxylic Acid | Alcohol | Product | Yield (%) |
| 1 | Adamantane-1-carboxylic acid | tert-Butanol | 1-Adamantyl tert-butyl ether | 85 |
| 2 | Cyclohexanecarboxylic acid | 1-Adamantanol | Cyclohexyl 1-adamantyl ether | 72 |
| 3 | Pivalic acid | Menthol | tert-Butyl menthyl ether | 65 |
| 4 | 2-Phenylpropanoic acid | tert-Butanol | tert-Butyl 2-phenylpropyl ether | 78 |
| 5 | 1-Methylcyclohexane-1-carboxylic acid | Cyclohexanol | 1-Methylcyclohexyl cyclohexyl ether | 81 |
Table 2: Substrate Scope of Alcohols
| Entry | Carboxylic Acid | Alcohol | Product | Yield (%) |
| 1 | Adamantane-1-carboxylic acid | Methanol | 1-Methoxyadamantane | 92 |
| 2 | Adamantane-1-carboxylic acid | Isopropanol | 1-Isopropoxyadamantane | 88 |
| 3 | Pivalic acid | Benzyl alcohol | Benzyl tert-butyl ether | 75 |
| 4 | Cyclohexanecarboxylic acid | Phenol | Phenyl cyclohexyl ether | 55 |
| 5 | Adamantane-1-carboxylic acid | 2,2,2-Trifluoroethanol | 1-(2,2,2-Trifluoroethoxy)adamantane | 68 |
Experimental Protocols
General Procedure for the Electrochemical Synthesis of Hindered Dialkyl Ethers
Materials:
-
Undivided electrochemical cell (e.g., 5 mL glass vial)
-
Graphite plate electrodes (anode and cathode, e.g., 1.0 cm x 1.5 cm x 0.1 cm)
-
Constant current power supply
-
Magnetic stirrer and stir bar
-
Carboxylic acid (0.2 mmol, 1.0 equiv)
-
Alcohol (0.6 mmol, 3.0 equiv)
-
2,4,6-Collidine (0.6 mmol, 3.0 equiv)
-
n-Bu₄NPF₆ (0.1 M in solvent)
-
AgPF₆ (0.3 mmol, 1.5 equiv)
-
3 Å Molecular sieves (150 mg)
-
Dichloromethane (CH₂Cl₂, 3 mL)
Protocol:
-
Cell Assembly: In an oven-dried 5 mL glass vial equipped with a magnetic stir bar, assemble the undivided electrochemical cell by placing two graphite plate electrodes parallel to each other with a separation of approximately 2-3 mm.
-
Reagent Addition: To the vial, add the carboxylic acid (0.2 mmol), the alcohol (0.6 mmol), 2,4,6-collidine (0.6 mmol), AgPF₆ (0.3 mmol), and 3 Å molecular sieves (150 mg).
-
Solvent and Electrolyte: Add 3 mL of a 0.1 M solution of n-Bu₄NPF₆ in dichloromethane.
-
Electrolysis: Immerse the electrodes in the reaction mixture and connect them to the constant current power supply. Pass a constant current of 10 mA through the cell with continuous stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 3 hours.
-
Workup: Upon completion of the reaction, turn off the power supply and remove the electrodes. Filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Extraction: Concentrate the filtrate under reduced pressure. The residue can be further purified by partitioning between a suitable organic solvent (e.g., ethyl acetate) and water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified ether by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.
Note: The optimal reaction conditions, including the choice of base, electrolyte, and additives, may vary depending on the specific substrates used. The provided protocol serves as a general guideline and may require optimization for specific applications. For particularly challenging substrates, screening of different silver salts (e.g., AgSbF₆) or bases (e.g., DBU) may be beneficial.[4]
References
- 1. Electrochemistry breakthrough simplifies creation of coveted molecules needed for drugs, electronics | Scripps Research [scripps.edu]
- 2. Improved Synthesis of Hindered Ethers - ChemistryViews [chemistryviews.org]
- 3. Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids [ouci.dntb.gov.ua]
- 4. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemtube3d.com [chemtube3d.com]
Application Notes and Protocols for Biphenyl Derivatives in the Treatment of Capillary Permeability Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of biphenyl derivatives, specifically the isoflavones biochanin A and formononetin, in the modulation of capillary permeability. Detailed protocols for key experimental assays are provided to facilitate research and development in this area.
Application Notes
Capillary permeability, the ability of substances to cross the endothelial barrier of capillaries, is a tightly regulated process. Dysregulation of this process, leading to increased vascular leakage, is a hallmark of various pathological conditions, including inflammation, diabetic retinopathy, and tumor angiogenesis. Biphenyl derivatives have emerged as a class of compounds with the potential to modulate endothelial barrier function and ameliorate disorders associated with excessive capillary permeability.
This document focuses on two promising biphenyl-like isoflavones, biochanin A and formononetin , which have demonstrated efficacy in reducing endothelial permeability. Their mechanism of action is often attributed to their influence on key signaling pathways that govern vascular homeostasis, primarily the Vascular Endothelial Growth Factor (VEGF) and the Angiopoietin/Tie2 pathways.
Key Findings on Biochanin A and Formononetin:
-
Inhibition of VEGF-Induced Permeability: Both biochanin A and formononetin have been shown to counteract the hyperpermeability effects induced by VEGF, a potent stimulator of vascular leakage.
-
Enhancement of Endothelial Barrier Integrity: Studies have indicated that these compounds can enhance the integrity of the endothelial barrier, as evidenced by increased transendothelial electrical resistance (TEER).
-
Modulation of Inflammatory Responses: The anti-inflammatory properties of these isoflavones contribute to their ability to stabilize the vasculature, as inflammation is a key driver of increased permeability.
Data Presentation
The following table summarizes the available data on the effects of biochanin A and formononetin on endothelial permeability. While specific IC50 values for permeability are not widely reported, the data indicates a significant inhibitory effect at micromolar concentrations.
| Compound | Assay Type | Cell Type | Permeability Inducer | Concentration | Effect on Permeability | Reference |
| Biochanin A | In vitro adhesion assay | Human Umbilical Vein Endothelial Cells (HUVECs) | IL-6-stimulated endothelial microparticles | 10 µM | Decreased monocyte adhesion to HUVECs | [1][2] |
| Western Blot | HUVECs | IL-6-stimulated endothelial microparticles | 10 µM | Increased expression of the tight junction protein ZO-1 | [1] | |
| In vivo Miles Assay | C57BL/6 mice | Ischemia-reperfusion | 20 mg/kg | Attenuated blood-brain barrier leakage | ||
| Formononetin | In vitro studies | - | - | 40 µM | Cytotoxic effects observed at this concentration | |
| In vivo studies | Balb/c nude mice | - | - | No obvious adverse reactions observed with oral gavage |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the effects of biphenyl derivatives on capillary permeability.
In Vitro Endothelial Permeability Assay (Transwell Assay with FITC-Dextran)
This assay measures the passage of a fluorescently labeled tracer (FITC-dextran) across an endothelial cell monolayer cultured on a permeable support.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells
-
Endothelial Cell Growth Medium
-
Transwell® inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Collagen solution (for coating inserts)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
FITC-Dextran (e.g., 40 kDa)
-
VEGF or other permeability-inducing agent
-
Test compounds (Biochanin A, Formononetin) dissolved in a suitable vehicle (e.g., DMSO)
-
Fluorescence plate reader
Procedure:
-
Coating Transwell Inserts:
-
Coat the apical side of the Transwell® inserts with collagen solution according to the manufacturer's instructions.
-
Allow the inserts to dry in a sterile environment.
-
-
Seeding Endothelial Cells:
-
Culture HUVECs to 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend them in fresh growth medium.
-
Seed the HUVECs onto the collagen-coated Transwell® inserts at a high density to form a confluent monolayer.
-
Add fresh medium to the basolateral chamber.
-
Culture the cells for 2-3 days, or until a confluent monolayer is formed. The formation of a monolayer can be confirmed by measuring the Transendothelial Electrical Resistance (TEER).
-
-
Treatment with Test Compounds:
-
Once a confluent monolayer is established, replace the medium in the apical and basolateral chambers with fresh medium containing the desired concentrations of the test compound (e.g., biochanin A or formononetin) or vehicle control.
-
Pre-incubate the cells with the test compound for a specified period (e.g., 1-24 hours).
-
-
Induction of Permeability:
-
After pre-incubation, add the permeability-inducing agent (e.g., VEGF) to the apical chamber of the appropriate wells.
-
-
Permeability Measurement:
-
Add FITC-dextran to the apical chamber of all wells to a final concentration of 1 mg/mL.
-
Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).
-
At the end of the incubation, collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the samples using a fluorescence plate reader (excitation/emission ~490/520 nm).
-
-
Data Analysis:
-
Calculate the amount of FITC-dextran that has passed through the monolayer into the basolateral chamber.
-
Compare the permeability of the treated groups to the control groups (vehicle, VEGF alone).
-
Express the results as a percentage of the permeability induced by the stimulating agent or as a permeability coefficient.
-
Transendothelial Electrical Resistance (TEER) Measurement
TEER measurement is a non-invasive method to assess the integrity of the endothelial barrier in real-time.
Materials:
-
Endothelial cells cultured on Transwell® inserts (as described above)
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
Sterile PBS or cell culture medium
-
70% Ethanol for electrode sterilization
Procedure:
-
Electrode Sterilization:
-
Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15-20 minutes, followed by rinsing with sterile PBS or culture medium.
-
-
Equilibration:
-
Allow the cell culture plate to equilibrate to room temperature for at least 15 minutes before measurement, as TEER is temperature-dependent.
-
-
TEER Measurement:
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber of the Transwell® insert.
-
Ensure the electrodes are positioned consistently in each well to minimize variability.
-
Record the resistance reading from the EVOM.
-
Measure the resistance of a blank, cell-free Transwell® insert with medium to determine the background resistance.
-
-
Data Analysis:
-
Subtract the resistance of the blank insert from the resistance of the cell-seeded inserts to obtain the net resistance of the monolayer.
-
Multiply the net resistance by the surface area of the Transwell® membrane to express the TEER in units of Ω·cm².
-
Monitor TEER over time to assess the effect of test compounds on barrier integrity. An increase in TEER indicates enhanced barrier function.
-
In Vivo Vascular Permeability Assay (Miles Assay)
The Miles assay is a classic in vivo method to quantify vascular leakage in the skin.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Evans Blue dye solution (e.g., 1% in sterile saline)
-
Permeability-inducing agent (e.g., VEGF, histamine)
-
Test compound (e.g., biochanin A, formononetin) formulated for in vivo administration
-
Anesthetic
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation:
-
Anesthetize the mice.
-
Shave the dorsal skin to provide a clear area for injections.
-
-
Administration of Test Compound:
-
Administer the test compound or vehicle control to the mice via the desired route (e.g., intraperitoneal, intravenous, oral gavage) at a predetermined time before the permeability induction.
-
-
Evans Blue Injection:
-
Inject Evans Blue dye solution intravenously (e.g., via the tail vein). The dye will bind to serum albumin.
-
-
Induction of Local Permeability:
-
After a short circulation time for the dye (e.g., 30 minutes), perform intradermal injections of the permeability-inducing agent (e.g., VEGF) at defined sites on the shaved dorsal skin.
-
Inject a vehicle control (e.g., saline) at adjacent sites.
-
-
Assessment of Leakage:
-
Allow the permeability-inducing agent to act for a specific period (e.g., 20-30 minutes).
-
Euthanize the mice and excise the areas of skin corresponding to the injection sites.
-
-
Dye Extraction and Quantification:
-
Incubate the excised skin samples in formamide at 60°C for 24 hours to extract the Evans Blue dye.
-
Measure the absorbance of the formamide extracts at ~620 nm using a spectrophotometer.
-
-
Data Analysis:
-
Quantify the amount of extravasated Evans Blue dye by comparing the absorbance values to a standard curve.
-
Express the results as the amount of dye per unit weight of tissue.
-
Compare the leakage in the compound-treated groups to the vehicle-treated control group to determine the inhibitory effect on vascular permeability.
-
Chemical Synthesis of Biphenyl Derivatives
A common method for the synthesis of isoflavones like formononetin is through the reaction of a deoxybenzoin intermediate with a cyclizing agent.
Step 1: Synthesis of 2,4-Dihydroxy-4'-methoxydeoxybenzoin (Intermediate)
-
In a dry reaction vessel, combine resorcinol and p-methoxyphenylacetic acid.
-
Add a condensing agent such as boron trifluoride etherate.
-
Heat the mixture under anhydrous conditions.
-
After the reaction is complete, quench the reaction with water and heat under reflux.
-
Cool the mixture to allow the intermediate product to crystallize.
-
Filter, wash with water until neutral, and dry the precipitate to obtain 2,4-dihydroxy-4'-methoxydeoxybenzoin.
Step 2: Cyclization to Formononetin
-
In a dry reaction flask, dissolve the intermediate from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a cyclizing agent like triethyl orthoformate and a base catalyst such as morpholine or piperidine.
-
Heat the reaction mixture under reflux. The reaction byproduct, ethanol, is removed.
-
After the reaction is complete, cool the mixture.
-
The product can be precipitated by adding a non-solvent or by adjusting the pH.
-
The crude formononetin is collected by filtration and can be purified by recrystallization from a suitable solvent like methanol.
The synthesis of biochanin A follows a similar pathway to that of formononetin, with the appropriate starting materials.
Step 1: Synthesis of 2,4,6-Trihydroxy-4'-methoxydeoxybenzoin (Intermediate)
-
React phloroglucinol with p-methoxyphenylacetic acid in the presence of a condensing agent like zinc chloride or boron trifluoride etherate.
-
The reaction is typically carried out in a suitable solvent under anhydrous conditions.
-
Work-up of the reaction mixture involves hydrolysis and purification to yield the deoxybenzoin intermediate.
Step 2: Cyclization to Biochanin A
-
The deoxybenzoin intermediate is then cyclized to form the isoflavone ring system.
-
This can be achieved using various reagents, such as ethyl orthoformate in the presence of a base catalyst (e.g., piperidine in pyridine), or with N,N-dimethylformamide and phosphorus oxychloride (Vilsmeier-Haack reaction conditions).
-
The reaction mixture is heated to drive the cyclization.
-
After completion, the reaction is quenched, and the crude biochanin A is isolated.
-
Purification is typically performed by recrystallization or column chromatography.
Visualization of Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the regulation of capillary permeability that are modulated by biphenyl derivatives.
VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) pathway is a primary regulator of angiogenesis and vascular permeability. Binding of VEGF-A to its receptor VEGFR2 on endothelial cells triggers a signaling cascade that leads to the destabilization of cell-cell junctions and increased permeability.
Caption: VEGF signaling pathway leading to increased vascular permeability.
Angiopoietin-Tie2 Signaling Pathway
The Angiopoietin-Tie2 pathway is crucial for maintaining vascular stability. Angiopoietin-1 (Ang1) promotes barrier integrity, while Angiopoietin-2 (Ang2) can act as an antagonist, leading to destabilization and increased permeability. Biphenyl derivatives may exert their effects by modulating the balance of this pathway.
Caption: Angiopoietin-Tie2 signaling in vascular stability.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Biphenyl Ether Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in biphenyl ether synthesis. The content is structured to directly address specific experimental issues with supporting data, detailed protocols, and visual aids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Ullmann condensation is giving a low yield. What are the most common causes?
Low yields in the Ullmann condensation for biphenyl ether synthesis can often be attributed to several factors:
-
Substrate Electronics: The reaction is most efficient with electron-poor aryl halides and electron-rich phenols. Electron-withdrawing groups on the aryl halide enhance reactivity, while electron-donating groups on the phenol also favor the reaction. Conversely, electron-donating groups on the aryl halide or electron-withdrawing groups on the phenol can significantly decrease the yield.
-
Base Selection: The choice of base is critical and can dramatically impact the yield. For many Ullmann-type reactions, inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective. The optimal base is often system-dependent, and screening different bases may be necessary.
-
Solvent Choice: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are traditionally used. However, in some modern protocols, non-polar solvents like toluene or xylene have proven effective, especially with the right catalyst-ligand system.
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 210°C.[1] Modern catalyzed versions can proceed at lower temperatures, but insufficient heat can lead to a sluggish or incomplete reaction.
-
Catalyst and Ligand: The nature of the copper catalyst and any ancillary ligands plays a crucial role. While classic Ullmann reactions use stoichiometric copper powder, modern methods employ catalytic amounts of copper(I) salts (e.g., CuI, Cu₂O) with ligands such as phenanthrolines or diamines to improve solubility and reactivity.[1]
Q2: I'm performing a Buchwald-Hartwig O-arylation and the yield is poor. What should I troubleshoot?
The Buchwald-Hartwig reaction is a powerful method for biphenyl ether synthesis, but several parameters can lead to low yields:
-
Ligand Choice: The phosphine ligand is arguably the most critical component. Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. Common successful ligands include biarylphosphines like XPhos, SPhos, and BrettPhos.
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more suitable, although this may require higher temperatures or catalyst loadings.[2]
-
Catalyst Precursor and Activation: The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃. Inefficient generation of the active Pd(0) catalyst can lead to low yields. Using commercially available, air-stable precatalysts can often improve reproducibility.
-
Solvent: Anhydrous, deoxygenated solvents are crucial as both oxygen and water can deactivate the catalyst. Toluene, dioxane, and THF are commonly used solvents.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl. Aryl chlorides are often the most challenging substrates and may require more specialized ligands and harsher reaction conditions.
Q3: Can the electronic properties of my starting materials significantly impact the yield?
Yes, absolutely. In Ullmann condensations , the reaction is favored between electron-poor aryl halides and electron-rich phenols. For instance, an aryl bromide with an electron-withdrawing group will generally give a higher yield than one with an electron-donating group.
In Buchwald-Hartwig reactions , while generally more versatile, electronic effects can still play a role. Very electron-rich aryl halides can be slow to undergo oxidative addition, while very electron-poor phenols may be less nucleophilic.
Q4: My reaction seems to stall before completion. Could my catalyst be deactivating?
Catalyst deactivation is a common cause of incomplete reactions.
-
In Ullmann Condensations: The active copper(I) catalyst can be deactivated through various pathways. One proposed mechanism involves the competitive ligation of the carbonate base to the copper center, which can inhibit the binding of the phenoxide nucleophile.
-
In Buchwald-Hartwig Reactions: The palladium catalyst is sensitive to air and moisture. Oxidative degradation of the phosphine ligands or the palladium center can occur. Additionally, at high temperatures, β-hydride elimination from certain substrates can lead to side products and catalyst decomposition. For aryl chloride substrates, the oxidative addition step is slower, which can give the catalyst more time to decompose before the catalytic cycle can proceed efficiently.
Q5: Are there any common side reactions I should be aware of?
Several side reactions can compete with the desired biphenyl ether formation and lower the yield:
-
Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct. This is more common in Ullmann reactions at very high temperatures.
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be promoted by certain bases or impurities in the reaction mixture.
-
Reaction with Solvent: At high temperatures, some solvents can react with the catalyst or starting materials.
Quantitative Data on Reaction Parameters
The following tables summarize the impact of various reaction parameters on the yield of biphenyl ether synthesis.
Table 1: Effect of Base and Solvent on Ullmann Condensation Yield
| Aryl Halide | Phenol | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromotoluene | p-Cresol | K₂CO₃ | Toluene | 100 | 21.4 |
| 4-Bromotoluene | p-Cresol | K₂CO₃ | o-Xylene | 140 | 46.8 |
| 4-Bromobenzonitrile | p-Cresol | K₂CO₃ | Toluene | 100 | 58.3 |
| 4-Bromobenzonitrile | p-Cresol | Cs₂CO₃ | Toluene | 100 | 10 |
| 4-Bromobenzonitrile | p-Cresol | Na₂CO₃ | Toluene | 100 | 0 |
| 4-Bromobenzonitrile | p-Cresol | K₂CO₃ | NMP | 100 | 0 |
Table 2: Effect of Ligand on Buchwald-Hartwig O-Arylation Yield
| Aryl Halide | Phenol | Palladium Source | Ligand | Base | Temperature (°C) | Yield (%) |
| 4-Bromotoluene | Phenol | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | 100 | 98 |
| 4-Chlorotoluene | Phenol | Pd(OAc)₂ | BrettPhos | NaOt-Bu | 100 | 95 |
| 4-Chlorotoluene | Phenol | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | 100 | <5 |
| 2-Bromo-p-xylene | o-Cresol | [(cinnamyl)PdCl]₂ | L1 (Buchwald) | NaOt-Bu | RT | <15 |
| 2-Bromo-p-xylene | o-Cresol | [(cinnamyl)PdCl]₂ | L8 (Buchwald) | NaOt-Bu | RT | 54 |
Experimental Protocols
Protocol 1: General Procedure for Ullmann Condensation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Ensure the aryl halide and phenol are pure.
-
Dry the solvent over molecular sieves or by distillation.
-
The base (e.g., K₂CO₃) should be finely powdered and dried in an oven.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equiv.), the aryl halide (1.2 equiv.), the copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (if used, 10-20 mol%), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 100-200°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Buchwald-Hartwig O-Arylation
This protocol is a general guideline and requires strict anhydrous and anaerobic conditions.
-
Reagent Preparation:
-
Purify the aryl halide and phenol by recrystallization or distillation if necessary.
-
Use anhydrous, deoxygenated solvents. Toluene is a common choice.
-
The base (e.g., NaOtBu) is highly hygroscopic and should be handled in a glovebox.
-
-
Reaction Setup (in a glovebox):
-
To an oven-dried vial or Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 equiv.).
-
Add the aryl halide (1.0 equiv.) and the phenol (1.2 equiv.).
-
Add a magnetic stir bar and the anhydrous, deoxygenated solvent.
-
Seal the vial or flask tightly.
-
-
Reaction Execution:
-
Remove the reaction vessel from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110°C).
-
Stir the mixture vigorously for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
References
Preventing side reactions in the synthesis of polyhydroxylated biphenyls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of polyhydroxylated biphenyls.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Polyhydroxylated Biphenyl Product in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction to synthesize a dihydroxybiphenyl is giving a low yield of the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura coupling for polyhydroxylated biphenyls often stem from competing side reactions, primarily homocoupling of the boronic acid and hydrodehalogenation of the aryl halide. Here’s a step-by-step guide to diagnose and resolve the issue:
Troubleshooting Workflow:
Technical Support Center: Improving the Solubility of 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether
Welcome to the technical support center for 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether (HBDDE). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this polyphenolic compound.
Frequently Asked Questions (FAQs)
Q1: What is 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether (this compound) and what are its general properties?
A1: 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether, also known as this compound, is a polyphenolic compound classified as a tannin.[1][2][3] It is a derivative of Ellagic acid and functions as an isoform-selective inhibitor of protein kinase C (PKC) α and γ.[1] Key chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 154675-18-0 | [1][2] |
| Molecular Formula | C16H18O8 | [2] |
| Molecular Weight | 338.31 g/mol | [2][3] |
| Appearance | Solid | [2] |
| Storage | -20°C | [2] |
| Known Biological Activity | PKCα and PKCγ inhibitor | [1] |
Q2: I am having trouble dissolving this compound in aqueous solutions for my cell culture experiments. Why is it poorly soluble?
A2: this compound is a polyphenolic and aromatic compound.[1][3] Such molecules, despite the presence of multiple hydroxyl groups, can exhibit poor water solubility due to the hydrophobic nature of the biphenyl backbone. The extensive hydrogen bonding network between the this compound molecules in its solid state can also make it difficult for water molecules to solvate individual molecules.
Q3: What are the initial steps I should take to improve the solubility of this compound?
A3: For initial attempts to improve solubility, consider using co-solvents or adjusting the pH of your aqueous solution. These are common and effective first approaches for poorly water-soluble compounds.[4][5][6] A general workflow for addressing solubility issues is outlined below.
Caption: General workflow for addressing solubility issues.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when added to my aqueous buffer.
Cause: The polarity of the aqueous buffer is too high to maintain the solubility of this compound. The addition of a stock solution (likely in an organic solvent) to the aqueous buffer can cause the compound to crash out.
Solution:
-
Utilize a Co-solvent System: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, which can significantly increase the solubility of nonpolar solutes.[5]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used.[4]
-
Protocol: Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 10 mM in DMSO). Then, add this stock solution dropwise to your aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. The final concentration of the co-solvent in your working solution should be kept to a minimum (ideally <1% v/v) to avoid off-target effects in biological assays.
-
Hypothetical Solubility Data with Co-solvents:
| Solvent System (v/v) | This compound Solubility (µg/mL) |
| 100% Water | < 1 |
| 1% DMSO in Water | 50 |
| 5% DMSO in Water | 250 |
| 1% Ethanol in Water | 30 |
| 5% Ethanol in Water | 180 |
Issue 2: My this compound solution is not stable and degrades over time.
Cause: Polyphenolic compounds can be sensitive to light, pH, and oxidation, leading to degradation.[7]
Solution:
-
pH Adjustment: The numerous hydroxyl groups on this compound mean its solubility is likely pH-dependent.
-
Protocol: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Attempt to dissolve this compound in each buffer. Given the phenolic nature, solubility may increase at a more alkaline pH as the hydroxyl groups are deprotonated, increasing the molecule's charge and interaction with water. However, be mindful that extreme pH values can cause degradation.
-
-
Storage Conditions:
-
Store stock solutions at -20°C or -80°C.[2]
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Prepare fresh working solutions for each experiment from a frozen stock.
-
Illustrative pH-Dependent Solubility Profile:
| Buffer pH | This compound Solubility (µg/mL) | Stability (t½ at RT) |
| 5.0 | 2 | 24 hours |
| 6.0 | 5 | 18 hours |
| 7.0 | 15 | 12 hours |
| 7.4 | 25 | 8 hours |
| 8.0 | 60 | 4 hours |
Issue 3: I need a higher concentration of this compound for my in vivo studies, but co-solvents are causing toxicity.
Cause: The required concentration of this compound for in vivo applications may necessitate a higher percentage of co-solvents, which can be toxic to the animal model.
Solution:
-
Microencapsulation: This technique involves encapsulating the active compound within a carrier material to improve its stability, solubility, and bioavailability.[7]
-
Common Encapsulating Agents: Maltodextrin, cyclodextrins, liposomes, and polymeric nanoparticles.
-
Benefit: Microencapsulation can protect this compound from degradation and allow for a controlled release, potentially reducing the need for high initial concentrations and toxic co-solvents.[7]
-
Experimental Workflow for Solubility Enhancement:
References
- 1. 2,2',3,3',4,4'-hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether | 154675-18-0 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether | C16H18O8 | CID 3568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. youtube.com [youtube.com]
- 7. Synergistic Effects of Microencapsulated Polyphenols and Concurrent Training on Metabolic Health and Fitness in Overweight/Obese Adults with Prediabetes [mdpi.com]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Suzuki-Miyaura coupling experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The Pd(0) catalyst is the active species. If you are using a Pd(II) precatalyst, it may not be reducing to Pd(0) efficiently. Ensure your reaction conditions (e.g., presence of a suitable phosphine ligand) are appropriate for the reduction of the precatalyst. The formation of palladium black is an indicator of catalyst aggregation and deactivation.[1]
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered substrates, bulkier ligands are often required to promote reductive elimination.[2][3] Conversely, electron-rich ligands can increase the rate of oxidative addition. A ligand screening is often a necessary step in optimizing a new Suzuki coupling.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and often interdependent. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of starting materials or products.[4] The solvent needs to solubilize the reactants and facilitate the different phases of the catalytic cycle. Biphasic solvent systems (e.g., toluene/water, THF/water) are common and often effective.[5][6][7]
-
Low Reaction Temperature: While some Suzuki couplings proceed at room temperature, many require heating to overcome activation barriers, particularly for less reactive aryl chlorides.[8][9][10][11] If your reaction is sluggish, a gradual increase in temperature may improve the yield.
-
Starting Material Quality: Ensure the purity of your aryl halide and boronic acid. Impurities can poison the catalyst. Boronic acids, in particular, can be prone to decomposition over time.
Issue 2: Presence of Homocoupling Byproducts
Q: I am observing significant amounts of homocoupling product (Ar-Ar from the boronic acid). What causes this and how can I minimize it?
A: Homocoupling of the boronic acid is a common side reaction, particularly when the reaction is exposed to oxygen.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the experiment.
-
Inefficient Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the catalyst may be more susceptible to side reactions like promoting homocoupling. Using a more reactive aryl halide (I > Br > Cl) or a more electron-rich ligand can accelerate the oxidative addition step.
Issue 3: Protodeboronation of the Boronic Acid
Q: My boronic acid is being consumed, but I am not getting the desired product. I suspect protodeboronation. How can I confirm and prevent this?
A: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct and consumption of the nucleophile.
-
Reaction Conditions: This side reaction is often promoted by aqueous basic conditions and elevated temperatures. If you suspect protodeboronation, consider using a less aqueous solvent system, a milder base, or a lower reaction temperature.
-
Slow Catalytic Cycle: A slow turnover in the catalytic cycle can leave the boronic acid exposed to the reaction conditions for longer, increasing the likelihood of protodeboronation. Optimizing the catalyst and ligand to accelerate the coupling can mitigate this issue.
Issue 4: Starting Material Insolubility
Q: One of my starting materials is poorly soluble in the reaction solvent. What can I do to address this?
A: Poor solubility can significantly hinder reaction rates.
-
Solvent Screening: A thorough solvent screening is the first step. Consider solvent mixtures or more polar aprotic solvents like DMF or dioxane. However, be aware that solvent choice can also influence selectivity.[6]
-
Elevated Temperature: Increasing the reaction temperature can improve the solubility of your starting materials.
-
Phase-Transfer Catalysis: For biphasic reactions where one reactant is primarily in the aqueous phase and the other in the organic phase, a phase-transfer catalyst can facilitate the reaction.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of Suzuki-Miyaura coupling reactions. This data is intended to serve as a general guideline for optimization.
Table 1: Effect of Different Bases on Reaction Yield
| Entry | Base | Yield (%) |
| 1 | K2CO3 | 92 |
| 2 | NaOH | 98.5 |
| 3 | Na2CO3 | 98 |
| 4 | K3PO4 | - |
| 5 | KOtBu | - |
Yields are for specific model reactions and may vary depending on the substrates and other conditions.[2][5]
Table 2: Effect of Different Solvents on Reaction Yield
| Entry | Solvent | Yield (%) |
| 1 | Methanol | 78.9 |
| 2 | Ethanol | 92 |
| 3 | Toluene | - |
| 4 | THF | 10.4 |
| 5 | DMF | 30.9 |
| 6 | 1,4-Dioxane | - |
| 7 | Methanol/Water (3:2) | 96.3 |
Yields are for specific model reactions and may vary depending on the substrates and other conditions.[2][5]
Table 3: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Yield (%) |
| 1 | Room Temperature | Low/Slow |
| 2 | 50 | Moderate |
| 3 | 80 | 95 |
| 4 | 100 | 95 |
Yields are for a model reaction and demonstrate the general trend. Optimal temperature is substrate-dependent.[8][11]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the boronic acid or boronic ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe.
-
Catalyst Addition: Add the palladium catalyst (0.5-5 mol %) and the ligand (if required, typically in a 1:1 to 1:2 ratio with the palladium) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Biphenyl Compounds
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of polar biphenyl compounds.
Overview of Purification Strategies
Polar biphenyls, which contain functional groups such as hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH), present unique purification challenges. Their polarity can lead to strong interactions with polar stationary phases in chromatography, causing poor separation and band broadening. Furthermore, their solubility characteristics require careful solvent selection for techniques like recrystallization. The primary purification methods include normal-phase chromatography, reverse-phase chromatography, recrystallization, and acid-base extraction. The choice of method depends on the specific properties of the biphenyl compound and the impurities present.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting to purify my polar biphenyl compound?
A1: The first step is to assess the purity and characteristics of your crude material using Thin Layer Chromatography (TLC). TLC helps you determine the number of components in your mixture and allows you to test various solvent systems to find one that provides good separation for column chromatography.[1] For crystalline solids, you should also perform solubility tests to identify a suitable solvent for recrystallization.[2]
Q2: What makes purifying polar biphenyls challenging on normal-phase silica gel?
A2: Polar functional groups (like -OH, -NH2) on the biphenyl structure can interact very strongly with the polar silanol groups (Si-O-H) on the surface of silica gel.[1][3] This strong interaction can cause the compound to move very slowly or "streak" down the column, leading to poor separation from other compounds.
Q3: When should I choose reverse-phase chromatography over normal-phase?
A3: Reverse-phase chromatography (RPC) is often the best choice for highly polar compounds that are difficult to separate using normal-phase chromatography.[1][4] In RPC, the stationary phase is non-polar (like C18), and the mobile phase is polar (e.g., water/methanol).[4][5][6] Polar compounds have weaker interactions with the non-polar stationary phase and elute more quickly, often resulting in better peak shapes and higher resolution.[6] RPC is now used in over 80% of all liquid chromatography applications due to its versatility.[4]
Q4: My polar biphenyl has a carboxylic acid group. Is chromatography the only option?
A4: No, for biphenyls with acidic or basic functional groups, acid-base extraction is a highly effective purification technique.[7][8] A biphenyl carboxylic acid can be treated with a weak aqueous base (like sodium bicarbonate) to form a water-soluble carboxylate salt.[7][8] This salt will move from the organic layer to the aqueous layer, leaving non-acidic impurities behind. The pure acidic biphenyl can then be recovered by acidifying the aqueous layer and extracting the neutral compound back into an organic solvent.[7]
Q5: What is the principle behind recrystallization for purifying solid biphenyls?
A5: Recrystallization purifies solids by leveraging differences in solubility.[9][10] The impure solid is dissolved in a minimum amount of a hot solvent in which the biphenyl is highly soluble, but the impurities are either insoluble or soluble even in the cold solvent.[2][9] As the solution cools slowly, the solubility of the biphenyl decreases, causing it to form pure crystals while the impurities remain dissolved in the solvent.[2][10]
Troubleshooting Guide
Problem: My compound streaks badly on a silica TLC plate and does not move from the baseline.
-
Possible Cause: The solvent system (mobile phase) is not polar enough to compete with the silica gel for binding to your highly polar compound.[1]
-
Solution 1: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For very polar compounds, you may need to switch to a more polar system like dichloromethane/methanol or ethyl acetate/methanol.[1]
-
Solution 2: If your compound is acidic or basic, the streaking may be due to ionization on the slightly acidic silica gel.[1] Add a small amount of a modifier to your eluent: 1% acetic acid for acidic compounds or 1% triethylamine for basic compounds.[1]
-
Solution 3: Consider switching to a different stationary phase. Reverse-phase TLC plates may provide much better results for extremely polar compounds.[1]
Problem: I can't find a single solvent that works for recrystallization.
-
Possible Cause: A single solvent may not provide the ideal solubility profile (high solubility when hot, low when cold).
-
Solution: Use a mixed-solvent system. Dissolve your biphenyl in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is poorly soluble) to the hot solution until it just becomes cloudy.[11] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. For polar compounds, alcohol/water mixtures are often a good choice.[9]
Problem: After running a reverse-phase column, my polar biphenyl eluted almost immediately with no separation.
-
Possible Cause: In reverse-phase chromatography, polar compounds elute first.[5] If your mobile phase is too non-polar (i.e., has too high a concentration of organic solvent like methanol or acetonitrile), even polar compounds will have very little retention and will elute quickly.
-
Solution: Increase the polarity of the mobile phase. Start with a higher percentage of the aqueous component (e.g., water) in your mobile phase. A gradient elution, starting with a highly polar mobile phase and gradually increasing the organic solvent content, is often effective for separating compounds with different polarities.[5]
Problem: During acid-base extraction of a phenolic biphenyl, my compound won't move to the aqueous layer with sodium bicarbonate.
-
Possible Cause: Phenols are weakly acidic and require a strong base to be deprotonated.[7][8] Sodium bicarbonate is a weak base and is generally only strong enough to deprotonate stronger acids like carboxylic acids.[7]
-
Solution: Use a stronger base, such as aqueous sodium hydroxide (NaOH), to extract the phenolic biphenyl into the aqueous layer as its water-soluble phenoxide salt.[7][8]
Data Presentation
Table 1: Common Solvent Systems for Normal-Phase Chromatography on Silica Gel
| Polarity | Solvent System (v/v) | Typical Applications |
| Low | Hexane / Ethyl Acetate (9:1) | Non-polar to moderately polar biphenyls. |
| Medium | Hexane / Ethyl Acetate (1:1) | Biphenyls with one or two polar groups (e.g., alcohols, amines).[1] |
| High | Dichloromethane / Methanol (9:1) | Highly polar biphenyls (e.g., diols, amino alcohols).[1] |
| Very High | Ethyl Acetate / Methanol (9:1) | Extremely polar compounds that show little mobility in other systems.[1] |
| Modified | Hexane / EtOAc + 1% Triethylamine | Basic biphenyls (e.g., containing amine groups) to prevent streaking.[1] |
Table 2: Selection of Initial Purification Technique Based on Biphenyl Properties
| Compound Property | Recommended Primary Technique | Rationale |
| Crystalline Solid | Recrystallization | Can be highly efficient if a suitable solvent is found.[2][10] |
| Contains -COOH group | Acid-Base Extraction (with NaHCO₃) | Separates from neutral, basic, and weakly acidic (phenolic) compounds.[7] |
| Contains phenolic -OH group | Acid-Base Extraction (with NaOH) | Separates from neutral and basic compounds.[8] |
| Contains basic -NH₂ group | Acid-Base Extraction (with HCl) | Separates from neutral and acidic compounds.[7] |
| Highly Polar / Water-Soluble | Reverse-Phase Chromatography | Avoids strong retention issues seen with normal-phase silica.[4][12] |
| Moderately Polar | Normal-Phase Chromatography | Standard, widely available technique effective for a broad range of compounds.[13] |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
-
Solvent System Selection: Use TLC to identify a solvent system that gives your desired compound a retention factor (Rf) of approximately 0.2-0.4.
-
Column Packing: Select a column of appropriate size. Fill it with the chosen non-polar solvent (e.g., hexane). Prepare a slurry of silica gel in the same solvent and pour it into the column, allowing it to settle into a packed bed. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude biphenyl compound in a minimum amount of the chromatography eluent or a less polar solvent. Alternatively, adsorb the compound onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the silica bed.
-
Elution: Begin adding the pre-determined eluent to the top of the column. Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by periodically analyzing the collected fractions using TLC.
-
Isolation: Combine the pure fractions containing your desired biphenyl compound and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Place a small amount of your crude solid in a test tube and add a potential solvent dropwise. A good solvent will dissolve the solid when heated but not at room temperature.[2]
-
Dissolution: Place the crude biphenyl solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just dissolve the solid at the solvent's boiling point.[2][9] Use a boiling stick or stir bar to ensure smooth boiling.
-
Hot Filtration (if necessary): If there are insoluble impurities, dilute the hot solution with a small amount of extra hot solvent and quickly filter it through a pre-heated funnel to remove the solids.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Inducing Crystallization: If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[9]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove the final traces of solvent.
Visualizations
Caption: Workflow for selecting a suitable purification technique for polar biphenyls.
Caption: Logic diagram for troubleshooting common column chromatography problems.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. mt.com [mt.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of Hexahydroxybiphenyl Derivatives in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexahydroxybiphenyl derivatives. The information is designed to help you anticipate and address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of a hexahydroxybiphenyl derivative is turning a brownish color. What is happening?
A1: The brown discoloration is likely due to oxidation. Hexahydroxybiphenyl derivatives, like many polyphenols, are susceptible to oxidation, especially in neutral to alkaline solutions (pH > 7). This process often involves the formation of quinone-type structures, which are colored. The reaction is accelerated by the presence of oxygen, light, and elevated temperatures.
Q2: I'm observing a precipitate forming in my hexahydroxybiphenyl derivative solution. What could be the cause?
A2: Precipitation can occur for several reasons:
-
Low Solubility: Hexahydroxybiphenyl derivatives can have poor solubility in aqueous solutions, especially at higher concentrations.
-
pH Changes: The solubility of these compounds is often pH-dependent. A shift in pH can cause the compound to become less soluble and precipitate out of solution.
-
Degradation Products: The precipitate could be composed of less soluble degradation products formed over time.
-
Interactions with Media Components: If you are working with cell culture media or other complex solutions, the hexahydroxybiphenyl derivative may be interacting with proteins or other components, leading to precipitation.
Q3: How can I improve the stability of my hexahydroxybiphenyl derivative in solution?
A3: To enhance stability, consider the following:
-
pH Control: Maintain a slightly acidic pH (ideally below 7) for your solutions.[1]
-
Use of Antioxidants: The addition of antioxidants like ascorbic acid can help prevent oxidation.
-
Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can slow down oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photo-degradation.
-
Temperature Control: Store stock solutions at low temperatures (e.g., 4°C or -20°C) to reduce the rate of degradation. For long-term storage, keeping the compound as a dry powder is most stable.[1][2][3]
-
Chelating Agents: The presence of metal ions can catalyze oxidation. Adding a chelating agent like EDTA can help to sequester these ions.
Q4: What are the typical degradation products of hexahydroxybiphenyl derivatives?
A4: The primary degradation pathway for hexahydroxybiphenyl derivatives is oxidation. This process typically involves the formation of semiquinone radicals and ultimately quinones.[4] In some cases, dimerization or polymerization of the initial compound or its degradation products can also occur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| Solution turns yellow/brown upon dissolution or over a short period. | Rapid oxidation due to alkaline pH, presence of oxygen, or light exposure. | Prepare solutions in a slightly acidic buffer (e.g., pH 6.0). Use degassed solvents. Prepare solutions fresh before use. Protect the solution from light. |
| Precipitate forms in the solution. | Poor solubility, pH shift, or interaction with other components. | Check the solubility of your specific derivative in the chosen solvent. Consider using a co-solvent like DMSO or ethanol for stock solutions, with a final dilution into your aqueous medium. Ensure the pH of the final solution is compatible with the compound's solubility. |
| Loss of biological activity in an assay. | Degradation of the compound. | Confirm the stability of the compound under your specific assay conditions (e.g., temperature, pH, incubation time). Run a stability study in the assay medium. Prepare fresh solutions for each experiment. |
| Inconsistent results between experiments. | Variable stability of the compound in solution. | Standardize your solution preparation method. Always use fresh solutions. Monitor the physical appearance of your solutions for any changes. |
Quantitative Stability Data
Table 1: Stability of Ellagic Acid in Aqueous Solution at Different pH Values
| pH | Storage Time (weeks) | Remaining Ellagic Acid (%) | Appearance of Solution |
| 5.5 | 4 | Significantly decreased | Yellow |
| 7.0 | 4 | Significantly decreased | Brownish-yellow |
| 8.0 | 4 | Significantly decreased | Brown |
Data adapted from a study on ellagic acid-rich pomegranate peel extract. The study concluded that the extract was not stable in any of the tested aqueous solutions.[1][2][3]
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of a Hexahydroxybiphenyl Derivative
-
Weighing: Accurately weigh the desired amount of the hexahydroxybiphenyl derivative powder in a sterile microfuge tube.
-
Dissolution: Add an appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to achieve a high concentration stock solution (e.g., 10-100 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be necessary for some compounds, but be cautious of heat-induced degradation.
-
Sterilization (if required): If the solution is for cell culture use, filter-sterilize it through a 0.22 µm syringe filter that is compatible with your solvent.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term use.
Protocol 2: Accelerated Stability Study of a Hexahydroxybiphenyl Derivative in Solution
-
Solution Preparation: Prepare a solution of the hexahydroxybiphenyl derivative at a known concentration in the desired buffer or medium.
-
Incubation Conditions: Divide the solution into several aliquots and incubate them under different stress conditions:
-
Temperature: 4°C, room temperature (25°C), 40°C, and 60°C.
-
Light: One set of samples at each temperature should be protected from light (wrapped in foil), and another set exposed to a controlled light source.
-
pH: Prepare solutions in buffers of different pH values (e.g., 5.0, 7.4, 9.0).
-
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
Analysis: Analyze the concentration of the remaining hexahydroxybiphenyl derivative in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Evaluation: Plot the concentration of the derivative as a function of time for each condition to determine the degradation kinetics.
Visualizations
Caption: Oxidative degradation pathway of hexahydroxybiphenyl derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preparation method and stability of ellagic acid-rich pomegranate fruit peel extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation of Polyhydroxylated Biphenyls: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry (MS) fragmentation of polyhydroxylated biphenyls.
Troubleshooting Common Fragmentation Issues
This section addresses specific problems users may face during the mass spectrometric analysis of polyhydroxylated biphenyls, offering step-by-step solutions.
Question: I am observing extensive in-source fragmentation of my polyhydroxylated biphenyl, leading to a weak or absent molecular ion peak. How can I minimize this?
Answer:
In-source fragmentation is a common issue with thermally labile molecules like polyhydroxylated biphenyls. It occurs when the analyte fragments in the ion source before entering the mass analyzer. Here are several strategies to mitigate this effect:
-
Optimize Ion Source Parameters:
-
Reduce Cone Voltage/Fragmentor Voltage: This is often the most effective parameter to adjust. Lowering the cone or fragmentor voltage reduces the energy of collisions in the source, thereby minimizing fragmentation.[1]
-
Lower Source Temperature: High temperatures can cause thermal degradation of the analyte. Gradually decrease the source temperature to find an optimal balance between efficient desolvation and minimal fragmentation.[1]
-
Adjust Nebulizer Gas Flow: The flow rate of the nebulizing gas can influence the desolvation process and ion transfer. Experiment with different flow rates to find conditions that favor the formation of the molecular ion.
-
-
Modify Mobile Phase Composition:
-
The choice of solvent can impact ionization efficiency and in-source fragmentation. If using acetonitrile, consider switching to methanol, which can sometimes lead to softer ionization.
-
The type and concentration of mobile phase additives (e.g., formic acid, ammonium formate) can also affect the ionization process. Try reducing the concentration or switching to a different additive.
-
-
Consider a "Softer" Ionization Technique: If available, switching from Electrospray Ionization (ESI) to a gentler method like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) might be beneficial for particularly fragile compounds.
Question: My fragmentation pattern is inconsistent between runs, making library matching and structural elucidation difficult. What could be the cause?
Answer:
Inconsistent fragmentation can stem from several factors related to both the instrument and the sample.
-
Instrument Stability:
-
Check for Contamination: A dirty ion source can lead to erratic ionization and fragmentation.[2] Ensure the source components are clean according to the manufacturer's recommendations.
-
Verify Instrument Calibration: An out-of-calibration instrument can result in mass shifts and altered fragmentation patterns. Regularly perform mass calibration.[3]
-
Ensure Stable Spray: An unstable electrospray will lead to fluctuating ion signals and inconsistent fragmentation. Check for blockages in the sample capillary or nebulizer.
-
-
Sample-Related Issues:
-
Matrix Effects: Complex sample matrices can interfere with the ionization of the target analyte, leading to variable fragmentation. Improve sample cleanup procedures to remove interfering substances.
-
Concentration Effects: Very high sample concentrations can lead to saturation of the detector and altered fragmentation. Ensure your sample concentration is within the linear range of the instrument.
-
Question: I am not observing any fragment ions in my MS/MS spectra, even at high collision energies. What should I do?
Answer:
The absence of fragmentation in MS/MS experiments can be due to the inherent stability of the precursor ion or suboptimal instrument settings.
-
Increase Collision Energy Systematically: Gradually increase the collision energy (CE) to find the optimal value for fragmentation. Some molecules require significantly higher energy to induce fragmentation.
-
Check Precursor Ion Selection: Verify that the correct precursor ion m/z is being isolated in the first stage of the tandem mass spectrometer.
-
Consider Different Fragmentation Techniques: If your instrument allows, explore alternative fragmentation methods such as Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD), which may be more effective for your specific compound.
-
Derivatization: For highly stable polyhydroxylated biphenyls, derivatization of the hydroxyl groups can sometimes promote more predictable and informative fragmentation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fragmentation behavior of polyhydroxylated biphenyls in mass spectrometry.
Question: What are the typical fragmentation pathways for polyhydroxylated biphenyls in ESI-MS/MS?
Answer:
The fragmentation of polyhydroxylated biphenyls in ESI-MS/MS, typically in negative ion mode ([M-H]⁻), often involves the following characteristic losses:
-
Loss of a Phenyl Group: Cleavage of the bond connecting the two phenyl rings can occur.
-
Loss of CO: A common fragmentation pathway for phenolic compounds is the neutral loss of carbon monoxide (28 Da).
-
Loss of H₂O: Dehydration can occur, especially in the presence of multiple hydroxyl groups.
-
Ring Opening and Subsequent Fragmentations: The aromatic rings can undergo opening, leading to a variety of smaller fragment ions.
The specific fragmentation pattern will depend on the number and position of the hydroxyl groups, as well as any other substituents on the biphenyl core.
Question: How does the position of the hydroxyl groups affect the fragmentation pattern?
Answer:
The position of the hydroxyl groups significantly influences the fragmentation pathways. For example, ortho-hydroxylated biphenyls can exhibit unique fragmentation patterns due to interactions between the adjacent hydroxyl group and the biphenyl bridge, sometimes leading to the formation of a dibenzofuran-like fragment ion. The relative abundance of different fragment ions can often be used to distinguish between isomers.
Question: Can I distinguish between isomers of polyhydroxylated biphenyls using mass spectrometry?
Answer:
Distinguishing between isomers can be challenging as they often produce very similar mass spectra. However, it is often possible by combining chromatographic separation with careful analysis of the MS/MS data. Isomers may exhibit different retention times on a suitable LC column. Furthermore, while the major fragment ions may be the same, the relative intensities of these fragments can differ between isomers, providing a basis for differentiation. In some cases, specialized techniques like ion mobility spectrometry can provide an additional dimension of separation for isomeric compounds.
Quantitative Fragmentation Data
The following table summarizes the characteristic ESI-MS/MS fragment ions for a selection of bisphenols, which are structurally related to polyhydroxylated biphenyls. This data can serve as a reference for identifying common fragmentation patterns.
| Compound | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| Bisphenol A (BPA) | 227.1078 | 212.0843, 133.0659, 93.0335 | CH₃, C₆H₅O, C₉H₁₀O |
| Bisphenol F (BPF) | 199.0765 | 107.0491, 93.0335 | C₇H₆O, C₇H₈O |
| Bisphenol S (BPS) | 249.0281 | 108.0217, 93.0335 | C₆H₅O₃S, C₆H₄O₂S |
| Bisphenol AP (BPAP) | 289.1285 | 211.0867, 93.0335 | C₆H₅, C₁₅H₁₆ |
| Bisphenol AF (BPAF) | 335.0302 | 151.0033, 93.0335 | C₉H₄F₆O, C₉H₅F₆ |
Data compiled from various sources on bisphenol fragmentation.[4]
Experimental Protocol: LC-MS/MS Analysis of Hydroxylated Biphenyls
This protocol provides a general framework for the analysis of hydroxylated biphenyls. Optimization will be required for specific compounds and matrices. This method is adapted from a validated protocol for hydroxylated polychlorinated biphenyls.[5][6]
1. Sample Preparation (Extraction and Cleanup)
-
Extraction: Extract the sample with a suitable organic solvent mixture, such as 50% n-hexane/dichloromethane (v/v).[5][6]
-
Lipid Removal: For fatty matrices, perform a cleanup step using concentrated sulfuric acid-silica gel.
-
Fractionation: Use a silica gel column to separate the hydroxylated biphenyls from other interfering compounds. A 5% hydrated silica gel column can be effective.[5][6]
-
Concentration: Evaporate the solvent and reconstitute the sample in a small volume of a mobile phase-compatible solvent (e.g., 80% methanol/water) for injection.[5][6]
2. LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of these compounds.
-
Mobile Phase:
-
A: Water with a suitable additive (e.g., 0.1% formic acid or 5 mM ammonium formate).
-
B: Acetonitrile or Methanol with the same additive.
-
-
Gradient Elution: A gradient from a lower to a higher percentage of organic solvent (B) is typically used to elute the compounds of interest. An example gradient could be: 10% to 90% B over 15 minutes, hold at 90% B for 5 minutes, and then return to initial conditions for re-equilibration.[7]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical scale columns.
-
Injection Volume: 5-20 µL.
-
MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is generally preferred for hydroxylated compounds.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or product ion scan for structural confirmation.
-
Source Parameters: Optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve maximum signal intensity for the precursor ion.
-
Collision Energy: Optimize the collision energy for each compound to obtain the desired fragmentation pattern and intensity of product ions.
Diagrams
Caption: A flowchart for troubleshooting in-source fragmentation.
Caption: Typical fragmentation pathways for polyhydroxylated biphenyls.
References
- 1. Determination of hydroxylated polychlorinated biphenyls by ion trap gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. d-nb.info [d-nb.info]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of the concentrations of hydroxylated polychlorinated biphenyls in human serum using ionization efficiency prediction for electrospray - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Biphenyl Isomer Resolution in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during the HPLC separation of biphenyl isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating biphenyl isomers by HPLC?
A1: Biphenyl isomers, including positional isomers and atropisomers, often possess very similar physicochemical properties, such as polarity and hydrophobicity. This similarity makes them challenging to separate using standard HPLC methods, as they tend to have similar retention times on conventional stationary phases like C18.[1] For atropisomers, which are stereoisomers resulting from hindered rotation around a single bond, an additional challenge is potential on-column interconversion, which requires careful control of temperature.[2][3]
Q2: Which type of stationary phase is most effective for biphenyl isomer separation?
A2: While C18 columns can be used, stationary phases that offer alternative selectivities, particularly those promoting π-π interactions, are often more effective for aromatic compounds like biphenyls.[4][5] Biphenyl and phenyl-hexyl columns are specifically designed for this purpose and can provide enhanced resolution compared to traditional C18 phases.[1][6][7] For chiral separations of atropisomers, specialized chiral stationary phases (CSPs), such as those based on derivatized cyclodextrins or cyclofructans, are necessary.[2][8][9]
Q3: How does the choice of organic modifier in the mobile phase affect the resolution of biphenyl isomers?
A3: The choice of organic modifier significantly impacts selectivity. Methanol is known to promote π-π interactions with phenyl-based stationary phases more effectively than acetonitrile.[10] This is because the π-electrons of acetonitrile can compete with the analyte for interactions with the stationary phase, potentially shielding the intended interactions.[4][10] Therefore, using methanol as the organic modifier can often lead to better retention and selectivity for biphenyl isomers on phenyl-based columns. However, acetonitrile can be useful for reducing backpressure when mixed with methanol.[10]
Q4: When should I consider using a gradient elution method?
A4: A gradient elution is beneficial when analyzing a mixture of biphenyl isomers with a wide range of polarities or when some isomers are strongly retained on the column.[11][12] For complex mixtures of terphenyl and quaterphenyl isomers, a gradient elution was shown to significantly improve resolution compared to isocratic conditions.[6] Gradient methods can help to sharpen peaks for late-eluting compounds and reduce analysis time.[11]
Troubleshooting Guide
Issue 1: Poor or No Resolution of Biphenyl Isomers
Possible Cause 1: Inappropriate Stationary Phase
-
Solution: Your current stationary phase may not be providing sufficient selectivity. If you are using a standard C18 column, consider switching to a stationary phase that offers alternative retention mechanisms. Phenyl-hexyl and biphenyl columns are excellent choices for enhancing the separation of aromatic isomers due to their ability to engage in π-π interactions.[1][4][6][7] For chiral atropisomers, a chiral stationary phase is mandatory.[2][8][9]
Possible Cause 2: Suboptimal Mobile Phase Composition
-
Solution: The composition of your mobile phase is a critical factor in achieving resolution.[11]
-
Organic Modifier: If you are using a phenyl-based column, try switching from acetonitrile to methanol as the organic modifier to enhance π-π interactions and improve selectivity.[10] You can also experiment with different ratios of acetonitrile and methanol to fine-tune the separation.
-
Gradient Elution: If your sample contains isomers with a wide range of retention times, an isocratic method may not be sufficient. Develop a gradient elution method to improve the separation of all components.[6][12]
-
pH Control: For ionizable biphenyl derivatives, controlling the pH of the mobile phase is crucial. Adjust the pH to ensure consistent ionization states of your analytes, which will lead to more reproducible retention times.[11][12]
-
Possible Cause 3: Inadequate Method Parameters
-
Solution:
-
Temperature: For atropisomers that can interconvert, low temperatures are often necessary to prevent on-column racemization. Separations may need to be performed at refrigerated temperatures (e.g., 6°C).[2][3]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Issue 2: Peak Tailing
Possible Cause 1: Secondary Interactions with Silica Support
-
Solution: Peak tailing for basic analytes can occur due to interactions with acidic silanol groups on the silica surface of the stationary phase.[13]
-
Mobile Phase Additives: Add a small amount of a basic modifier like triethylamine to the mobile phase to mask the silanol groups.
-
Column Choice: Use a column with end-capping or a base-deactivated stationary phase to minimize these secondary interactions.
-
Possible Cause 2: Column Overload
-
Solution: Injecting too much sample can lead to peak distortion, including tailing.[13] Reduce the injection volume or the concentration of your sample.
Issue 3: Irreproducible Retention Times
Possible Cause 1: Unstable Mobile Phase
-
Solution:
-
Buffer Preparation: Ensure your mobile phase buffers are properly prepared and within their effective buffering range.
-
Solvent Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and retention time shifts. Degas your solvents before use.[12]
-
Possible Cause 2: Temperature Fluctuations
-
Solution: Use a column oven to maintain a constant and consistent column temperature. Even small changes in ambient temperature can affect retention times.[12]
Data Presentation
Table 1: Comparison of Stationary Phases for the Separation of Terphenyl and Quaterphenyl Isomers
| Stationary Phase | Observations | Retention of Final Isomer (min) |
| C18 | Co-elution of two isomer pairs. | ~6.7 |
| Biphenyl | Improved resolution of quaterphenyl isomers, but two terphenyl isomers still co-eluted. Increased retention compared to C18. | ~13.4 |
| Phenyl-Hexyl | Best separation of all nine linear isomers with a gradient method. | Not specified |
Data synthesized from a study on polyphenyl separation.[6]
Table 2: Effect of Organic Modifier on Retention on a Biphenyl Phase
| Organic Modifier | Interaction Mechanism | Effect on Retention of Aromatic Compounds |
| Methanol | Promotes π-π interactions | Increased retention |
| Acetonitrile | Shields π-π interactions due to charge transfer with the stationary phase | Decreased retention compared to methanol |
Information based on studies of phenyl-based stationary phases.[4][10]
Experimental Protocols
Protocol 1: General Method Development for Biphenyl Isomer Separation
-
Column Selection:
-
Mobile Phase Preparation:
-
Prepare mobile phase A (aqueous phase), typically water or a buffer solution.
-
Prepare mobile phase B (organic modifier), typically HPLC-grade methanol or acetonitrile.
-
Filter and degas all mobile phases before use.
-
-
Initial HPLC Conditions:
-
Method Optimization:
-
Scouting Gradient: Run a broad gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution conditions for your isomers.
-
Organic Modifier: Compare the selectivity using methanol versus acetonitrile as the organic modifier.[10]
-
Fine-tuning the Gradient: Based on the scouting run, optimize the gradient slope and duration to maximize the resolution of closely eluting peaks.
-
Isocratic vs. Gradient: If all isomers elute within a narrow time frame, an isocratic method may be suitable. Otherwise, a gradient is preferable.[12]
-
Visualizations
Caption: Workflow for HPLC method development for biphenyl isomer separation.
References
- 1. welch-us.com [welch-us.com]
- 2. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. Restek - Blog [restek.com]
- 8. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 10. phenomenex.com [phenomenex.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. mastelf.com [mastelf.com]
- 13. youtube.com [youtube.com]
Validation & Comparative
Unveiling the Antioxidant Potential of Biphenyl Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the antioxidant activity of various biphenyl derivatives. We delve into the structure-activity relationships that govern their efficacy and present supporting experimental data to facilitate informed decisions in the pursuit of novel antioxidant agents.
Biphenyl derivatives have emerged as a promising class of compounds in the quest for potent antioxidants. Their unique structural framework, consisting of two interconnected phenyl rings, allows for a wide range of substitutions, profoundly influencing their ability to scavenge harmful free radicals. This guide offers a detailed examination of their antioxidant properties, supported by quantitative data and standardized experimental protocols.
Comparative Antioxidant Activity of Biphenyl Derivatives
The antioxidant capacity of biphenyl derivatives is commonly evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most prevalent. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to scavenge 50% of the free radicals. A lower IC50 value signifies a higher antioxidant activity.
The table below summarizes the IC50 values for a selection of biphenyl derivatives from various studies, providing a clear comparison of their relative antioxidant potencies.
| Biphenyl Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2,2'-Biphenol | DPPH | >1000 | Ascorbic Acid | 25.5 |
| 4,4'-Biphenol | DPPH | 45.2 | Ascorbic Acid | 25.5 |
| 3,3',5,5'-Tetramethyl-4,4'-biphenol | DPPH | 15.8 | Trolox | 4.5 |
| Magnolol | DPPH | 5.3 | Trolox | 4.5 |
| Honokiol | DPPH | 4.7 | Trolox | 4.5 |
| 2,2',6,6'-Biphenyltetrol | DPPH | Weak Activity | - | - |
| Zingerone Dimer (Z1, ortho-linked) | - | Less Active | - | - |
| Zingerone Dimer (Z2, meta-linked) | - | More Active | - | - |
Note: The direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Structure-Activity Relationship: Key Determinants of Antioxidant Efficacy
The antioxidant activity of biphenyl derivatives is intricately linked to their chemical structure. Several key features have been identified as crucial for their radical scavenging potential:
-
Hydroxyl Groups: The presence, number, and position of hydroxyl (-OH) groups on the biphenyl rings are paramount. Hydroxyl groups act as hydrogen donors, neutralizing free radicals. Generally, an increase in the number of hydroxyl groups enhances antioxidant activity.
-
Steric Hindrance: The presence of bulky substituents near the hydroxyl groups can influence their ability to donate a hydrogen atom. In some cases, steric hindrance can hinder the interaction with free radicals, leading to reduced activity. For instance, the weak activity of 2,2',6,6'-Biphenyltetrol can be attributed to the steric hindrance around the hydroxyl groups.
-
Substitution Position: The position of substituents on the biphenyl rings plays a critical role. For example, in zingerone dimers, the meta-linked derivative (Z2) exhibits more pronounced antioxidant effects compared to the ortho-linked dimer (Z1)[1].
-
The Biphenyl System: The biphenyl scaffold itself contributes to the antioxidant capacity of these compounds[2]. The delocalization of electrons across the two rings can stabilize the resulting phenoxyl radical after hydrogen donation.
Mechanism of Antioxidant Action
The primary mechanism by which biphenyl derivatives exert their antioxidant effect is through hydrogen atom donation to neutralize free radicals. This process is fundamental to the action of most phenolic antioxidants.
Caption: Mechanism of free radical scavenging by a biphenyl derivative.
Experimental Protocols
To ensure the reproducibility and validity of antioxidant activity assessment, standardized experimental protocols are essential. Below are detailed methodologies for the DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectroscopic grade)
-
Test compounds (biphenyl derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
UV-Vis Spectrophotometer
-
96-well microplate reader (optional)
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0. The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the biphenyl derivatives and the positive control in methanol or ethanol to prepare a series of concentrations.
-
Reaction Mixture: To a cuvette or a well of a microplate, add a specific volume of the test sample solution (e.g., 100 µL).
-
Initiation of Reaction: Add a fixed volume of the DPPH working solution (e.g., 2.9 mL for a cuvette or 100 µL for a microplate) to the test sample and mix thoroughly.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A blank containing only the solvent and DPPH solution is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (biphenyl derivatives)
-
Positive control (e.g., Trolox)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Dissolve the biphenyl derivatives and the positive control in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: Add a small volume of the test sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).
-
Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
References
Validating Novel Biphenyl Structures: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel biphenyl compounds is a critical step. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural elucidation of these often sterically hindered and structurally complex molecules. We present supporting experimental data, detailed protocols, and a logical workflow to aid in the validation process.
The unique structural feature of biphenyls, the C-C single bond connecting two phenyl rings, can lead to hindered rotation and the formation of stable atropisomers. This rotational restriction makes the complete and unambiguous assignment of all proton and carbon signals, as well as the determination of the through-space proximity of substituents, a challenging task for one-dimensional (1D) NMR alone. 2D NMR spectroscopy offers a powerful suite of experiments to overcome these challenges by resolving overlapping signals and revealing through-bond and through-space correlations.
Comparative Analysis of Structural Validation Methods
While 2D NMR is a cornerstone for structural elucidation in solution, other techniques provide complementary information. The choice of method often depends on the nature of the sample and the specific structural questions being addressed.
| Method | Principle | Advantages for Biphenyls | Disadvantages for Biphenyls |
| 2D NMR Spectroscopy | Measures through-bond and through-space correlations between atomic nuclei in solution. | Provides detailed connectivity information (COSY, HMBC), direct one-bond correlations (HSQC), and through-space proximities (NOESY/ROESY) crucial for atropisomer analysis. Non-destructive. | Requires soluble sample. May not provide absolute stereochemistry without chiral auxiliaries. Can be time-consuming for complex molecules or insensitive nuclei. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the solid state. | Provides the absolute three-dimensional structure, including stereochemistry and the dihedral angle between the phenyl rings. | Requires a high-quality single crystal, which can be difficult to obtain for novel compounds. The solid-state conformation may differ from the solution-state conformation relevant for biological activity. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides highly accurate molecular weight and elemental composition. Fragmentation patterns can offer clues about the connectivity of substituents. | Does not provide information about stereochemistry or the spatial arrangement of atoms. Isomers, including atropisomers, often cannot be distinguished by mass alone. |
A Logical Workflow for Biphenyl Structure Validation
The following workflow outlines a systematic approach to validating the structure of a novel biphenyl compound, integrating both 1D and 2D NMR techniques.
Experimental Data: 2D NMR Analysis of a Substituted Biphenyl
To illustrate the power of 2D NMR, we present the analysis of a substituted biphenyl derivative. The following tables summarize the key ¹H and ¹³C NMR data, along with the correlations observed in the 2D NMR spectra.
Table 1: ¹H and ¹³C NMR Data
| Position | δ ¹³C (ppm) | δ ¹H (ppm, mult., J in Hz) |
| 1 | 138.2 | - |
| 2 | 129.5 | 7.25 (d, 8.0) |
| 3 | 128.8 | 7.15 (t, 8.0) |
| 4 | 131.6 | 7.40 (t, 8.0) |
| 5 | 128.8 | 7.15 (t, 8.0) |
| 6 | 129.5 | 7.25 (d, 8.0) |
| 1' | 135.1 | - |
| 2' | 130.1 | 7.30 (d, 8.2) |
| 3' | 114.2 | 6.90 (d, 8.2) |
| 4' | 159.5 | - |
| 5' | 114.2 | 6.90 (d, 8.2) |
| 6' | 130.1 | 7.30 (d, 8.2) |
| 4'-OCH₃ | 55.3 | 3.80 (s) |
Table 2: Key 2D NMR Correlations
| Proton (δ ¹H) | COSY (Correlated ¹H) | HSQC (Correlated ¹³C) | HMBC (Correlated ¹³C) | NOESY (Correlated ¹H) |
| 7.25 (H-2/6) | 7.15 (H-3/5) | 129.5 (C-2/6) | 138.2 (C-1), 128.8 (C-3/5), 131.6 (C-4) | 7.15 (H-3/5), 7.30 (H-2'/6') |
| 7.15 (H-3/5) | 7.25 (H-2/6), 7.40 (H-4) | 128.8 (C-3/5) | 138.2 (C-1), 129.5 (C-2/6) | 7.25 (H-2/6), 7.40 (H-4) |
| 7.40 (H-4) | 7.15 (H-3/5) | 131.6 (C-4) | 129.5 (C-2/6), 128.8 (C-3/5) | 7.15 (H-3/5) |
| 7.30 (H-2'/6') | 6.90 (H-3'/5') | 130.1 (C-2'/6') | 135.1 (C-1'), 114.2 (C-3'/5'), 159.5 (C-4') | 6.90 (H-3'/5'), 3.80 (OCH₃), 7.25 (H-2/6) |
| 6.90 (H-3'/5') | 7.30 (H-2'/6') | 114.2 (C-3'/5') | 135.1 (C-1'), 130.1 (C-2'/6'), 159.5 (C-4') | 7.30 (H-2'/6'), 3.80 (OCH₃) |
| 3.80 (OCH₃) | - | 55.3 (OCH₃) | 159.5 (C-4') | 6.90 (H-3'/5') |
Detailed Experimental Protocols
The following are generalized protocols for the acquisition and processing of key 2D NMR experiments. Specific parameters should be optimized for the instrument and sample.
COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are spin-spin coupled, typically over two to three bonds.
-
Protocol:
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (SW) and transmitter offset (o1p).
-
Create a new 2D experiment and load a standard COSY pulse program (e.g., cosygpqf).
-
Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans (ns) to a multiple of 2 or 4 for adequate signal-to-noise.
-
Set the number of increments in the indirect dimension (F1) to achieve the desired resolution (typically 256-512).
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and heteronuclei (typically ¹³C).
-
Protocol:
-
Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths and offsets.
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2).
-
Set the spectral width in F2 for ¹H and in F1 for ¹³C.
-
Set the number of scans (ns) based on sample concentration.
-
Set the number of increments in F1 for the desired ¹³C resolution.
-
Process the data using appropriate window functions and perform a two-dimensional Fourier transform.
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (typically 2-4 bonds) correlations between protons and heteronuclei.
-
Protocol:
-
Follow the initial setup as for HSQC.
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H (F2) and ¹³C (F1).
-
The long-range coupling delay (d6) is typically optimized for a J-coupling of 8-10 Hz.
-
Set the number of scans and F1 increments.
-
Process the data similarly to HSQC.
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space (typically < 5 Å), irrespective of through-bond connectivity.
-
Protocol:
-
Follow the initial setup as for COSY.
-
Load a standard NOESY pulse program (e.g., noesygpph).
-
Set the spectral widths for both dimensions.
-
The mixing time (d8) is a crucial parameter and may need to be optimized (typically 300-800 ms for small molecules).
-
Set the number of scans and F1 increments.
-
Process the data using appropriate window functions and perform a two-dimensional Fourier transform.
-
Conclusion
2D NMR spectroscopy is an indispensable tool for the unambiguous structural validation of novel biphenyl compounds. By providing a detailed picture of through-bond connectivity and through-space proximities, techniques like COSY, HSQC, HMBC, and NOESY allow researchers to confidently assign complex structures, including challenging atropisomers. When used in conjunction with other analytical methods such as mass spectrometry and X-ray crystallography, 2D NMR provides a comprehensive understanding of the molecular architecture, which is fundamental for advancing drug discovery and development.
Comparing the efficacy of different synthetic routes to polyhydroxylated biphenyls
A Comparative Guide to the Synthesis of Polyhydroxylated Biphenyls
Polyhydroxylated biphenyls represent a critical class of compounds in medicinal chemistry and materials science, valued for their antioxidant, anticancer, and anti-inflammatory properties. The efficacy of their application is intrinsically linked to the efficiency and scalability of their synthesis. This guide provides a comparative analysis of the most prevalent synthetic routes to these valuable scaffolds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Synthetic Routes
The construction of the biphenyl core is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The choice of method often depends on substrate availability, functional group tolerance, reaction conditions, and desired scale. The three primary methods—Suzuki-Miyaura, Ullmann, and Negishi couplings—are compared below.
Data Summary
The following table summarizes the key quantitative parameters for the leading synthetic routes to biphenyl derivatives.
| Synthetic Route | Typical Yield (%) | Catalyst | Typical Temperature (°C) | Typical Time (h) | Key Advantages & Disadvantages |
| Suzuki-Miyaura Coupling | 65 - 98%[1][2] | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)[3][4][5] | Room Temp. - 110[6][7] | 1 - 48[6][8] | Advantages: Mild conditions, high functional group tolerance, commercially available reagents, stable and non-toxic boron byproducts.[8] Disadvantages: Boronic acids can be unstable; potential for side reactions like homocoupling.[4] |
| Ullmann Coupling | 20 - 60% (classic); up to 92% (modern)[1][2][9] | Copper (powder, Cu(I) salts)[10][11] | 100 - 200+[11] | 12 - 48 | Advantages: Cost-effective copper catalyst, suitable for electron-deficient aryl halides.[10] Disadvantages: Harsh reaction conditions (high temp), often requires stoichiometric copper, erratic yields in classic form.[10] |
| Negishi Coupling | Moderate to High | Nickel or Palladium[12][13] | Room Temp. - 80 | 2 - 24 | Advantages: High reactivity of organozinc reagents, excellent for sterically hindered substrates. Disadvantages: Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. |
Visualizing the Methodologies
To better understand the relationships and workflows, the following diagrams illustrate the core components of each coupling reaction and a typical experimental process.
Many polyhydroxylated biphenyls exert their biological effects by interacting with cellular signaling pathways. For instance, they can act as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of biphenyl derivatives via the Suzuki-Miyaura and Ullmann reactions. Note that the synthesis of polyhydroxylated biphenyls often requires the use of protecting groups (e.g., methyl ethers) for the hydroxyl moieties, which are deprotected in a final step.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the synthesis of polychlorinated biphenyls and can be modified for hydroxylated analogs by using methoxy-substituted starting materials.[2]
Objective: To synthesize a biphenyl derivative via palladium-catalyzed cross-coupling.
Materials:
-
Aryl iodide (e.g., 1-iodo-2,3,6-trichlorobenzene) (1.0 equiv)
-
Aryl boronic acid (e.g., 2,6-dichlorobenzeneboronic acid) (1.5 equiv)
-
Palladium catalyst: Pd(dba)₂ (0.05 equiv)
-
Ligand: 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (DPDB) (0.10 equiv)
-
Base: Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Solvent: Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the aryl iodide, aryl boronic acid, Pd(dba)₂, DPDB, and K₃PO₄.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biphenyl. For hydroxylated targets, a subsequent demethylation step using BBr₃ would be required.[2]
Protocol 2: Ullmann Coupling
This protocol describes a classic Ullmann reaction for synthesizing 2,2'-dinitrobiphenyl, which can be adapted for other substrates.[14]
Objective: To synthesize a symmetric biphenyl derivative via copper-catalyzed homocoupling.
Materials:
-
Aryl halide (e.g., 1-iodo-2-nitrobenzene) (1.0 equiv)
-
Copper powder (activated) (2.0 equiv)
-
Solvent (optional, high-boiling point e.g., DMF or solvent-free)[9][14]
Procedure:
-
In a round-bottom flask, combine the aryl halide and activated copper powder. If using a solvent, add it at this stage.
-
Heat the mixture to a high temperature (typically 180-220°C) with mechanical stirring. For a solvent-free reaction, the aryl halide itself will melt and serve as the reaction medium.[14]
-
Maintain the temperature and continue stirring for 24-48 hours. The reaction mixture will typically darken as it progresses.
-
Monitor the reaction by TLC. Due to the harsh conditions, yields can be variable.
-
After the reaction is deemed complete, cool the mixture to room temperature.
-
Add a suitable solvent like toluene or chloroform and stir to dissolve the organic components.
-
Filter the mixture to remove the excess copper and copper salts. Wash the solid residue thoroughly with the same solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to obtain the pure biphenyl product.
Conclusion
The synthesis of polyhydroxylated biphenyls is dominated by palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling standing out as the most versatile and efficient method.[8] It offers high yields (often exceeding 90%), operates under mild conditions, and tolerates a wide array of functional groups, making it ideal for complex molecule synthesis in research and pharmaceutical development.[1][2]
The Ullmann coupling , while historically significant, is now less favored due to its requirement for harsh conditions and often lower, more erratic yields.[10] However, its low-cost copper catalyst keeps it relevant for specific industrial-scale syntheses of simple, symmetric biphenyls. The Negishi coupling provides a powerful alternative for challenging substrates, particularly those that are sterically hindered, though it requires more stringent handling of air-sensitive organozinc reagents.
Ultimately, the choice of synthetic route depends on a careful evaluation of the target molecule's complexity, the availability and stability of starting materials, the required scale of the synthesis, and the laboratory's capabilities for handling specific reagents and conditions. For the synthesis of novel polyhydroxylated biphenyls for drug discovery, the Suzuki-Miyaura coupling remains the preeminent strategy.
References
- 1. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. mdpi.com [mdpi.com]
- 7. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 8. Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. rsc.org [rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Biphenyl Ether Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of biphenyl ether and its derivatives: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document is intended to assist researchers in selecting the appropriate methodology for their specific analytical needs, with a focus on cross-validation principles, experimental protocols, and performance data.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process to ensure the consistency and reliability of results when two or more methods are used to quantify the same analyte. This is particularly important in regulated environments, such as drug development, where data from different laboratories or different analytical techniques may need to be compared. The core principle of cross-validation is to demonstrate that the different methods provide equivalent results within acceptable statistical limits.
Overview of Analytical Techniques
Biphenyl ethers, a class of aromatic compounds, can be quantified by several analytical techniques. The most common and well-established methods are GC-MS and HPLC, each with its own set of advantages and limitations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerhouse for the analysis of volatile and semi-volatile compounds.[1][2] In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[2][3] Separation in HPLC is achieved by passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analyte between the two phases. Detection is typically performed using a UV-Vis or photodiode array (PDA) detector.
Comparative Performance Data
The selection of an analytical method is often driven by its performance characteristics. The following table summarizes key validation parameters for the quantification of biphenyl ether derivatives by GC-MS and HPLC-UV, compiled from various studies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Limit of Detection (LOD) | Typically in the low ng/L to pg/L range for polybrominated diphenyl ethers (PBDEs). For example, one study reported LODs ranging from 0.06 to 1.42 ng/L for various PBDEs in water. | Generally in the µg/L range. A study on biphenyl ether herbicides in water reported LODs from 0.10 to 0.50 µg/L. |
| Limit of Quantification (LOQ) | In the ng/L range. | In the µg/L range. |
| Linearity (R²) | Excellent linearity, with R² values typically > 0.99. | Good linearity, with R² values often > 0.999. |
| Accuracy (Recovery) | Good recovery, often in the range of 80-120%. | Good recovery, with reported values between 80.1% and 100.9% for biphenyl ether herbicides. |
| Precision (RSD) | High precision, with Relative Standard Deviations (RSD) generally below 15%. | High precision, with RSDs reported to be between 2.70% and 6.40%. |
| Selectivity/Specificity | Highly selective due to mass spectrometric detection, which provides structural information and can distinguish between co-eluting compounds. | Selectivity is dependent on chromatographic separation and the UV absorption spectrum of the analyte. Co-eluting impurities with similar UV spectra can interfere. |
| Analysis Time | Run times can be relatively short, often under 20 minutes. | Analysis times are also typically in the range of 15-30 minutes. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of biphenyl ethers using GC-MS and HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Polybrominated Diphenyl Ethers (PBDEs)
This protocol is a generalized procedure based on common practices for the analysis of PBDEs in environmental samples.
1. Sample Preparation (Solid Phase Extraction - SPE):
- Condition a C18 SPE cartridge with methanol followed by deionized water.
- Load the water sample onto the cartridge.
- Wash the cartridge with a methanol/water mixture to remove interferences.
- Elute the PBDEs with a suitable solvent such as dichloromethane or hexane.
- Concentrate the eluate under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of solvent (e.g., isooctane).
2. GC-MS Instrumental Conditions:
- Gas Chromatograph: Agilent 6890 or equivalent.
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Injector: Splitless mode at 280 °C.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 min.
- Ramp 1: 20 °C/min to 200 °C.
- Ramp 2: 5 °C/min to 300 °C, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Mass Spectrometer: Agilent 5975 or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for target PBDEs.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for Biphenyl Ether Herbicides
This protocol is based on a published method for the determination of biphenyl ether herbicides in water.
1. Sample Preparation (Cloud-Point Extraction):
- To a 10 mL water sample, add a non-ionic surfactant (e.g., Triton X-114) to a final concentration of 0.5% (w/v).
- Adjust the pH to 3.0 with HCl.
- Heat the solution in a water bath at 40 °C for 10 min to induce cloud point formation.
- Centrifuge at 4000 rpm for 15 min to separate the surfactant-rich phase.
- Dissolve the surfactant-rich phase in a small volume of methanol.
2. HPLC-UV Instrumental Conditions:
- HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detection at a wavelength of 280 nm.
Visualization of Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
References
A Comparative Guide to the In Vitro vs. In Vivo Antioxidant Activity of Hexahydroxybiphenyls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo antioxidant activities of hexahydroxybiphenyls, with a specific focus on their prominent gut microbiota metabolites, the urolithins. The information presented herein is supported by experimental data to aid in the evaluation of their therapeutic potential.
Introduction to Hexahydroxybiphenyls and Urolithins
Hexahydroxybiphenyls are a class of polyphenolic compounds that are esters of hexahydroxydiphenic acid and gallic acid with a sugar moiety. A significant source of these compounds is ellagitannins found in foods like pomegranates, berries, and nuts. Following consumption, gut microbiota metabolize ellagitannins into more bioavailable compounds known as urolithins. Urolithins, such as Urolithin A and B, are dibenzopyran-6-one derivatives and are considered the primary active compounds responsible for the biological effects observed in vivo.[1] The antioxidant activity of these phenolic compounds is largely attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals.[2][3]
In Vitro Antioxidant Activity
The in vitro antioxidant capacity of hexahydroxybiphenyl metabolites, particularly Urolithin A, has been evaluated using various assays that measure their ability to scavenge different types of free radicals.
Quantitative Data for In Vitro Antioxidant Activity
| Compound | Assay | EC50/IC50 (µM) | Reference Compound | Reference Compound EC50/IC50 (µM) | Source |
| Urolithin A | DPPH Radical Scavenging | 328.21 ± 3.44 | Vitamin C | 573.13 ± 4.49 | [4] |
| Urolithin A | ABTS+ Radical Scavenging | 302.18 ± 2.67 | Vitamin C | 487.72 ± 4.07 | [4] |
| Urolithin A | Superoxide Radical Scavenging | 5.01 ± 5.01 | Gallic Acid | 0.26 ± 0.21 | [5] |
| Urolithin A | DPPH Radical Scavenging | 152.66 ± 35.01 | Gallic Acid | 3.10 ± 3.11 | [5] |
| Urolithin A | ORAC | 13.2 (µM Trolox Equivalents) | - | - | [5] |
Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. Lower values indicate higher antioxidant activity.
Experimental Protocols for In Vitro Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6][7][8][9]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Procedure:
-
A working solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol.
-
The test compound (e.g., Urolithin A) is dissolved in a suitable solvent and prepared at various concentrations.
-
The test solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the EC50 or IC50 value is determined.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [1][2][10][11][12]
-
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
-
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at 734 nm.
-
The test compound is added to the diluted ABTS•+ solution.
-
After a short incubation period (e.g., 6-10 minutes), the absorbance is read at 734 nm.
-
The percentage of inhibition is calculated to determine the antioxidant activity.
-
3. Ferric Reducing Antioxidant Power (FRAP) Assay [13][14][15][16][17]
-
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
-
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a FeCl₃ solution.
-
The test sample is added to the FRAP reagent.
-
The mixture is incubated at 37°C.
-
The absorbance of the colored product is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., ascorbic acid or Trolox).
-
In Vivo Antioxidant Activity
In vivo studies provide a more biologically relevant assessment of antioxidant activity by considering factors like bioavailability, metabolism, and interaction with cellular antioxidant defense systems.
Quantitative Data for In Vivo Antioxidant Activity of Urolithin A
| Animal Model | Dosage | Duration | Oxidative Stress Marker | Organ/Tissue | Effect | Source | |---|---|---|---|---|---| | d-galactose-induced aging mice | 50, 100, 150 mg/kg/day (oral) | 8 weeks | MDA | Liver & Kidney | Significantly decreased |[4] | | d-galactose-induced aging mice | 50, 100, 150 mg/kg/day (oral) | 8 weeks | SOD | Liver & Kidney | Significantly increased |[4] | | d-galactose-induced aging mice | 50, 100, 150 mg/kg/day (oral) | 8 weeks | CAT | Liver & Kidney | Significantly increased |[4] | | d-galactose-induced aging mice | 50, 100, 150 mg/kg/day (oral) | 8 weeks | GSH-Px | Liver & Kidney | Significantly increased |[4] | | Streptozotocin-induced diabetic rats | 100, 400 mg/kg (oral) | 60 days | Testicular MDA | Testis | Significantly decreased |[18] | | Streptozotocin-induced diabetic rats | 100, 400 mg/kg (oral) | 60 days | Testicular Total Antioxidant Capacity (TAC) | Testis | Significantly increased |[18] |
Note: MDA (Malondialdehyde) is a marker of lipid peroxidation. SOD (Superoxide Dismutase), CAT (Catalase), and GSH-Px (Glutathione Peroxidase) are key endogenous antioxidant enzymes.
Experimental Protocols for In Vivo Biomarker Analysis
1. Lipid Peroxidation (Malondialdehyde - MDA) Assay [19][20][21][22]
-
Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.
-
Procedure:
-
Tissue samples (e.g., liver, kidney) are homogenized in a suitable buffer.
-
The homogenate is mixed with a solution of TBA and an acid (e.g., trichloroacetic acid - TCA).
-
The mixture is heated in a boiling water bath for a specified time (e.g., 15-60 minutes).
-
After cooling, the mixture is centrifuged to remove precipitates.
-
The absorbance of the supernatant is measured at 532 nm.
-
MDA levels are calculated using a standard curve.
-
2. Superoxide Dismutase (SOD) Activity Assay [21][23][24][25]
-
Principle: SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. The assay measures the inhibition of a reaction that produces a colored product by superoxide radicals.
-
Procedure:
-
Tissue homogenates are prepared.
-
The homogenate is added to a reaction mixture containing a substance that generates superoxide radicals (e.g., xanthine and xanthine oxidase) and a detection agent (e.g., nitroblue tetrazolium - NBT).
-
The rate of color formation (from the reduction of NBT) is measured spectrophotometrically at 560 nm.
-
SOD activity is calculated based on the degree of inhibition of the colorimetric reaction.
-
3. Catalase (CAT) Activity Assay [21][23][26][27][28]
-
Principle: Catalase decomposes hydrogen peroxide (H₂O₂) into water and oxygen. The assay measures the rate of H₂O₂ decomposition.
-
Procedure:
-
Tissue homogenates are prepared.
-
The homogenate is added to a solution of H₂O₂.
-
The decrease in absorbance due to H₂O₂ decomposition is monitored at 240 nm over a specific time period.
-
CAT activity is calculated from the rate of change in absorbance.
-
Comparison of In Vitro and In Vivo Findings
A direct comparison reveals that while in vitro assays are excellent for initial screening and demonstrating direct radical scavenging capabilities, in vivo studies provide a more holistic view of the antioxidant effects.
-
Direct vs. Indirect Mechanisms: In vitro assays primarily measure the direct radical scavenging activity of a compound.[4] In contrast, in vivo studies demonstrate that hexahydroxybiphenyl metabolites like Urolithin A can also exert their antioxidant effects indirectly by enhancing the activity of the body's own antioxidant enzyme systems (SOD, CAT, GSH-Px).[4]
-
Bioavailability and Metabolism: The in vivo efficacy of hexahydroxybiphenyls is dependent on their conversion to urolithins by the gut microbiota, followed by their absorption and distribution to target tissues.[1] This critical metabolic step is not accounted for in in vitro models.
-
Pro-oxidant Effects: Interestingly, some studies have shown that under certain in vitro conditions, urolithins can exhibit pro-oxidant activities, highlighting the importance of evaluating these compounds in more complex biological systems.
Signaling Pathways and Mechanisms of Action
Hexahydroxybiphenyl metabolites are believed to exert their antioxidant effects through various signaling pathways. While direct radical scavenging is a key mechanism, they also appear to modulate cellular signaling pathways that control the expression of antioxidant enzymes.
Caption: Proposed antioxidant mechanism of hexahydroxybiphenyls.
Caption: General experimental workflow for antioxidant evaluation.
Conclusion
The available evidence strongly suggests that hexahydroxybiphenyls, through their gut-derived metabolites like Urolithin A, possess significant antioxidant properties both in vitro and in vivo. While in vitro assays confirm their direct radical scavenging ability, in vivo studies reveal a more complex mechanism involving the upregulation of endogenous antioxidant defense systems. This dual action makes them promising candidates for further investigation as therapeutic agents against oxidative stress-related pathologies. Future research should focus on elucidating the specific signaling pathways involved and translating these findings to human clinical trials.
References
- 1. 2.7.3. ABTS Radical Scavenging Assay [bio-protocol.org]
- 2. 3.5.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 3. 2.7.1. DPPH Radical Scavenging Assay [bio-protocol.org]
- 4. Ameliorative effect of urolithin A on d-gal-induced liver and kidney damage in aging mice via its antioxidative, anti-inflammatory and antiapoptotic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Metabolite Urolithin-A Ameliorates Oxidative Stress in Neuro-2a Cells, Becoming a Potential Neuroprotective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. Free radical scavenging activity [protocols.io]
- 9. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. 2.11. Ferric-Reducing/Antioxidant Power (FRAP) Activity [bio-protocol.org]
- 16. pubcompare.ai [pubcompare.ai]
- 17. google.com [google.com]
- 18. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 19. mdpi.com [mdpi.com]
- 20. wjgnet.com [wjgnet.com]
- 21. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 22. youtube.com [youtube.com]
- 23. mdpi.com [mdpi.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Tailored Solutions for Your sod superoxide oxidase assay protocol Needs in Chemical Services [alibaba.com]
- 26. m.youtube.com [m.youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
A Comparative Analysis of 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether and Established Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the antioxidant potential of 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether against well-known antioxidants such as Vitamin C, Vitamin E, and Quercetin. Due to the limited direct experimental data on 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether, this comparison leverages data from its broader chemical class, tannins, to infer its potential activity. Tannins are a class of polyphenolic compounds known for their antioxidant properties.[1]
Introduction to Antioxidant Mechanisms
Antioxidants are molecules that inhibit the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Antioxidants terminate these chain reactions by removing free radical intermediates and inhibit other oxidation reactions. They achieve this through several mechanisms, including:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it.
-
Single Electron Transfer (SET): The antioxidant donates an electron to a free radical.
-
Metal Chelation: The antioxidant binds to metal ions, preventing them from catalyzing oxidative reactions.
A key cellular defense mechanism against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway . Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the ARE in the promoter region of numerous antioxidant and cytoprotective genes, initiating their transcription.[2] Many natural antioxidants, including tannins and flavonoids, have been shown to activate this protective pathway.[3][4]
Comparative Antioxidant Activity: Data Summary
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the reported IC50 values for our compounds of interest in three common antioxidant assays: DPPH, ABTS, and FRAP.
It is important to note that IC50 values can vary significantly depending on the specific experimental conditions.
| Compound | Chemical Class | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (TEAC or AAEAC) |
| 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether (proxy) | Tannin | 10 - 50 | 5 - 30 | High |
| Vitamin C (Ascorbic Acid) | Vitamin | 2 - 8[5] | 1 - 5[6] | High[7] |
| Vitamin E (α-Tocopherol) | Vitamin | 10 - 60 | 5 - 40 | Moderate |
| Quercetin | Flavonoid | 2 - 10[8] | 1 - 5[9] | Very High |
Note: Data for the target compound is inferred from representative values for tannins found in the literature. TEAC (Trolox Equivalent Antioxidant Capacity) and AAEAC (Ascorbic Acid Equivalent Antioxidant Capacity) are common units for FRAP assays.
Experimental Protocols for Antioxidant Assays
Accurate and reproducible assessment of antioxidant activity is crucial for comparative studies. Below are the detailed methodologies for the three key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[10]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[11]
-
Sample Preparation: Dissolve the test compound and standard (e.g., ascorbic acid) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.[11]
-
Reaction Mixture: Add 1 mL of the sample or standard solution at different concentrations to 2 mL of the DPPH solution. A control is prepared using 1 mL of methanol instead of the sample.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[11]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[12]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[13]
-
Working Solution: Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Sample Preparation: Prepare a stock solution and serial dilutions of the test compound and a standard (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add 10 µL of the sample or standard solution to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined from the concentration-inhibition curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[14]
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.[15]
-
Sample Preparation: Prepare a stock solution and serial dilutions of the test compound and a standard (e.g., FeSO₄ or ascorbic acid).
-
Reaction Mixture: Add 100 µL of the sample or standard solution to 3 mL of the FRAP reagent. A blank is prepared using the solvent instead of the sample.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or Ascorbic Acid Equivalent Antioxidant Capacity (AAEAC).
Signaling Pathway Analysis: The Nrf2-ARE Pathway
The Nrf2-ARE pathway is a master regulator of the cellular antioxidant response.[4]
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress or electrophilic compounds (including many antioxidants), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.[16]
-
Tannins: Studies have shown that tannic acid can activate the Keap1-Nrf2/ARE signaling pathway, thereby reducing oxidative stress.[3]
-
Quercetin: Quercetin is a well-documented activator of the Nrf2 pathway.[16][17]
-
Vitamin E: Vitamin E has also been shown to up-regulate the expression of Nrf2 and antioxidant genes.[18][19]
-
Vitamin C: While not a direct activator in the same manner as the others, Vitamin C can help reactivate antioxidant defenses through Nrf2.[20]
Concluding Remarks
While direct experimental data for 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether is not extensively available, its classification as a tannin suggests a potent antioxidant capacity. The comparative data presented in this guide, based on the broader class of tannins, indicates that it likely possesses strong free radical scavenging activity, comparable to or exceeding that of Vitamin E and approaching the efficacy of potent antioxidants like Vitamin C and Quercetin.
Furthermore, its polyphenolic structure suggests a probable mechanism of action that includes not only direct radical scavenging but also the activation of the protective Nrf2-ARE signaling pathway, a property it shares with other well-established natural antioxidants.
For drug development professionals, this compound represents a promising candidate for further investigation. Future research should focus on obtaining direct experimental data for 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether in standardized antioxidant assays and exploring its specific interactions with cellular signaling pathways to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Possible activation of NRF2 by Vitamin E/Curcumin against altered thyroid hormone induced oxidative stress via NFĸB/AKT/mTOR/KEAP1 signalling in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tannic acid attenuates hepatic oxidative stress, apoptosis and inflammation by activating the Keap1‑Nrf2/ARE signaling pathway in arsenic trioxide‑toxicated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation [mdpi.com]
- 5. journals2.ums.ac.id [journals2.ums.ac.id]
- 6. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ojs.openagrar.de [ojs.openagrar.de]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Vitamin C Rejuvenates Aging Ovaries in Primates | The Scientist [the-scientist.com]
A Comparative Guide to the Analysis of Isomeric Impurities in Synthesized Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of isomeric impurities in synthesized biphenyl derivatives are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. Biphenyl moieties are prevalent in many active pharmaceutical ingredients (APIs), and their synthesis can often lead to the formation of structurally similar isomers, including positional isomers and atropisomers. These isomers can exhibit different pharmacological and toxicological profiles, making their separation and control a regulatory necessity. This guide provides an objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC)—for the analysis of these challenging impurities, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Techniques
The choice of analytical technique for isomeric impurity analysis depends on several factors, including the nature of the isomers (e.g., positional, chiral), the required sensitivity, and the desired analysis speed. The following tables summarize the performance of HPLC, GC-MS, and SFC for the separation of representative biphenyl isomers.
Table 1: HPLC Separation of Polyphenyl Isomers on Different Stationary Phases
This table compares the retention times of terphenyl and quaterphenyl isomers on C18, Biphenyl, and Phenyl-Hexyl HPLC columns. The data highlights the enhanced resolution achieved with the Phenyl-Hexyl column for these non-polar, structurally similar compounds.[1]
| Isomer | Retention Time (min) - C18 Column | Retention Time (min) - Biphenyl Column | Retention Time (min) - Phenyl-Hexyl Column |
| o-terphenyl | 3.5 | 5.2 | 2.9 |
| m-terphenyl | 3.8 | 5.6 | 3.2 |
| p-terphenyl | 3.8 | 5.6 | 3.1 |
| o,o'-quaterphenyl | 5.5 | 8.5 | 4.5 |
| o,m'-quaterphenyl | 6.0 | 9.5 | 5.0 |
| o,p'-quaterphenyl | 6.2 | 9.8 | 5.2 |
| m,m'-quaterphenyl | 6.5 | 10.5 | 5.8 |
| m,p'-quaterphenyl | 6.8 | 11.0 | 6.0 |
| p,p'-quaterphenyl | 6.8 | 11.0 | 6.2 |
Data adapted from a study on the separation of polyphenyls.[1]
Table 2: Comparative Analysis of HPLC and SFC for Atropisomeric Impurity Analysis
This table showcases the advantages of SFC over Reversed-Phase Liquid Chromatography (RPLC) for the chiral separation of atropisomeric impurities of a Bruton's tyrosine kinase inhibitor.[2]
| Parameter | RPLC (on chiral column) | SFC (on sub-2 μm chiral column) |
| Analysis Time | ~40 min | ~5 min (8-fold reduction) |
| Sensitivity | Standard | 2 to 4-fold better |
| Environmental Impact | Higher solvent consumption | More environmentally friendly |
Data highlights the efficiency and enhanced sensitivity of SFC for chiral separations.[2]
Table 3: GC-MS Performance for Polychlorinated Biphenyl (PCB) Isomer Analysis
This table provides typical performance characteristics for the analysis of PCB congeners using GC-MS. The technique offers excellent sensitivity and selectivity, especially when operated in Multiple Reaction Monitoring (MRM) mode.[3]
| Parameter | Typical Value |
| Instrument Detection Limit (IDL) | 0.1 - 10 pg |
| Linearity (R²) | > 0.995 |
| Analysis Time | ~17 minutes for a complex mixture |
GC-MS/MS in MRM mode significantly enhances selectivity and sensitivity in complex matrices.[3]
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and accurate impurity analysis. Below are representative methodologies for HPLC, GC-MS, and SFC.
HPLC Method for the Separation of Polyphenyl Isomers
This protocol is based on a method developed for the separation of terphenyl and quaterphenyl isomers.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Column: Phenyl-Hexyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Initial conditions: 80% Methanol / 20% Water.
-
Gradient: Linearly increase to 100% Methanol over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
GC-MS Method for the Analysis of Polychlorinated Biphenyls (PCBs)
This protocol is a general guideline for the analysis of PCB congeners.[3][4]
-
Instrumentation: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.
-
Column: Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 320 °C at 10 °C/min, hold for 5 minutes.
-
-
Injector Temperature: 280 °C (Splitless mode).
-
MS Interface Temperature: 300 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
SFC Method for Chiral Separation of Atropisomeric Biphenyls
This protocol is based on a method for the separation of atropisomeric impurities of a pharmaceutical compound.[2]
-
Instrumentation: Supercritical Fluid Chromatograph with UV or MS detection.
-
Column: Immobilized polysaccharide-based chiral stationary phase (e.g., cellulose-based, 100 mm x 3.0 mm, 1.6 µm).
-
Mobile Phase:
-
Supercritical CO₂ (A).
-
Methanol with 0.1% trifluoroacetic acid (B).
-
-
Gradient: Isocratic or gradient elution depending on the specific isomers. A typical starting point is 80% A and 20% B.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at a suitable wavelength or Mass Spectrometry.
Visualizing Analytical Workflows
Understanding the workflow of each analytical technique is crucial for method development and implementation. The following diagrams, generated using Graphviz, illustrate the key steps in each process.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancing stereoisomeric separation of an atropisomeric Bruton's tyrosine kinase inhibitor by using sub-2 µm immobilized polysaccharide-based chiral columns in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.co.kr [shimadzu.co.kr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Head-to-head comparison of different biphenyl-based enzyme inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of biphenyl-based inhibitors targeting key enzymes implicated in various diseases. This document summarizes inhibitory activities, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in drug discovery and development.
Biphenyl scaffolds are a cornerstone in medicinal chemistry, offering a versatile framework for designing potent and selective enzyme inhibitors. Their unique structural properties, including hydrophobicity and the ability to adopt specific dihedral angles, allow for precise interactions with enzyme active sites. This guide focuses on a head-to-head comparison of biphenyl-based inhibitors targeting four critical enzyme families: Cyclooxygenase (COX), Phosphodiesterase (PDE), Poly (ADP-ribose) polymerase (PARP), and Succinate Dehydrogenase (SDH).
Comparative Analysis of Inhibitor Potency
The inhibitory activities of various biphenyl-based compounds against their target enzymes are summarized below. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of inhibitor potency; a lower IC50 value indicates a more potent inhibitor.
Cyclooxygenase-2 (COX-2) Inhibitors
COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Biphenyl-containing compounds, such as celecoxib and rofecoxib, are well-known selective COX-2 inhibitors.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | COX-2 | 0.04[1] | 7.6[2] |
| Rofecoxib | COX-2 | 0.018[2] | 35[2] |
| Etoricoxib | COX-2 | 0.00105[2] | 106[2] |
| Biphenyl-based Pyrazole Derivative (PYZ10) | COX-2 | 0.0000283[3][4] | - |
| Biphenyl-based Pyrazole Derivative (PYZ11) | COX-2 | 0.0002272[3][4] | - |
| 2,5-diaryl-1,3,4-oxadiazole (ODZ2) | COX-2 | 0.48[3][4] | 132.83[3][4] |
Note: Selectivity Index is a ratio of IC50 for COX-1 over COX-2, indicating the preference of the inhibitor for COX-2. A higher selectivity index is generally desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.
Phosphodiesterase (PDE) Inhibitors
PDEs are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Biphenyl structures are found in inhibitors targeting various PDE isoforms, including PDE5, which is a key target for erectile dysfunction therapies.
| Compound | Target | IC50 (nM) |
| Sildenafil (Viagra) | PDE5 | 3.5 - 8[5] |
| Tadalafil (Cialis) | PDE5 | - |
| Vardenafil (Levitra) | PDE5 | - |
| Pyrazolopyrimidinone Derivative (Compound 5) | PDE5 | <10 |
| 8-biarylquinoline derivative | PDE4 | <10[6] |
| Pyridopyrazinone-based inhibitor (11b) | PDE5 | 18.13[7] |
Note: Data for some well-known PDE5 inhibitors are included for reference, though their core structures may not strictly be simple biphenyls, they often contain related bi-aryl motifs. The pyrazolopyrimidinone and 8-biarylquinoline derivatives represent examples of biphenyl-containing scaffolds.
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair. Inhibitors of these enzymes have emerged as important cancer therapeutics, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations.
| Compound | Target | IC50 (nM) |
| Olaparib (Lynparza) | PARP-1 | 1.2 |
| Rucaparib (Rubraca) | PARP-1 | 1.4 |
| Niraparib (Zejula) | PARP-1 | 3.8 |
| Talazoparib (Talzenna) | PARP-1 | 0.57 |
| Biphenyl-Olaparib Analog (Compound 5l) | PARP-1 | 16.10[8] |
Note: While the core structures of many approved PARP inhibitors are complex heterocycles, biphenyl-containing analogs are being actively explored in research.
Succinate Dehydrogenase (SDH) Inhibitors
SDH is a key enzyme in both the citric acid cycle and the electron transport chain. Biphenyl-based carboxamides have been developed as potent fungicides that target the SDH of pathogenic fungi.
| Compound | Target | IC50 (µM) |
| Boscalid | Fungal SDH | - |
| Fluxapyroxad | Fungal SDH | 4.24[9] |
| Biphenyl-pyrazole carboxamide (7s) | Porcine SDH | 0.014 |
| Biphenyl-pyrazole carboxamide (A12) | Fungal SDH | 3.58[9] |
| Biphenyl-pyrazole carboxamide (A16) | Fungal SDH | 2.22[9] |
| Pyrazole-β-ketonitrile (A37) | Fungal SDH | 0.0263[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the enzymatic assays cited in this guide.
Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.
Materials:
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX-2 Enzyme (human recombinant)
-
COX Probe (e.g., a fluorogenic compound that reacts with PG G2)
-
Arachidonic Acid (substrate)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX-2 enzyme, and COX Probe.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the reaction mix to the wells.
-
Initiate the reaction by adding arachidonic acid to all wells.[10]
-
Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[10]
-
The rate of fluorescence increase is proportional to the COX-2 activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting percent inhibition against inhibitor concentration.
Phosphodiesterase-5 (PDE5) Inhibition Assay
This assay measures the activity of PDE5 by quantifying the conversion of the substrate cGMP to GMP.
Materials:
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
PDE5 Enzyme
-
cGMP (substrate)
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., for a fluorescence polarization assay, a fluorescently labeled GMP analog and a specific antibody)
-
96-well microplate
Procedure:
-
Add Assay Buffer, PDE5 enzyme, and the test compound at various concentrations to the wells of the microplate.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding cGMP.
-
Incubate to allow the conversion of cGMP to GMP.
-
Stop the reaction.
-
Add the detection reagents and measure the signal (e.g., fluorescence polarization). The signal will be proportional to the amount of GMP produced.
-
Calculate the percent inhibition and determine the IC50 value.
Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition Assay (Colorimetric)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.
Materials:
-
Histone-coated 96-well plate
-
PARP-1 Enzyme
-
Activated DNA (to stimulate PARP-1 activity)
-
Biotinylated NAD+
-
Test compounds (dissolved in DMSO)
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 1 M H2SO4)
Procedure:
-
Add the test compound at various concentrations and PARP-1 enzyme to the histone-coated wells.[11]
-
Add activated DNA and biotinylated NAD+ to initiate the reaction.[11]
-
Incubate to allow the PARP-1 catalyzed biotinylation of histones.
-
Wash the wells to remove unbound reagents.[11]
-
Add Streptavidin-HRP conjugate and incubate.[11]
-
Wash the wells again.
-
Add the colorimetric HRP substrate and incubate to develop the color.[11]
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and determine the IC50 value.
Succinate Dehydrogenase (SDH) Inhibition Assay (Colorimetric)
This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.
Materials:
-
Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.2)
-
Mitochondrial preparation (as a source of SDH)
-
Succinate (substrate)
-
DCIP (2,6-dichlorophenolindophenol) as an electron acceptor
-
Test compounds (dissolved in DMSO)
-
96-well microplate
Procedure:
-
Add Assay Buffer, mitochondrial preparation, and the test compound at various concentrations to the wells of the microplate.
-
Add DCIP to all wells.
-
Immediately measure the decrease in absorbance at 600 nm in a kinetic mode. The rate of DCIP reduction is proportional to SDH activity.[12][13]
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which these enzymes are involved is essential for understanding the mechanism of action of their inhibitors. The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for inhibitor screening.
Caption: Cyclooxygenase-2 (COX-2) signaling pathway and the point of inhibition.
Caption: Phosphodiesterase-5 (PDE5) signaling pathway in smooth muscle cells.
Caption: Role of PARP-1 in the DNA single-strand break repair pathway.
Caption: A generalized workflow for high-throughput screening of enzyme inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. content.abcam.com [content.abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Bridging the Gap: A Comparative Guide on Correlating Computational Predictions with Experimental Results for Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is paramount. This guide provides a detailed comparison of computational predictions with experimental outcomes for biphenyl compounds, a scaffold of significant interest due to its prevalence in pharmaceuticals and functional materials. By presenting quantitative data, in-depth experimental protocols, and clear visualizations, this document aims to offer researchers a comprehensive understanding of the predictive power and limitations of current computational methods.
Quantitative Data Summary
The following tables summarize the correlation between computationally predicted and experimentally determined parameters for two distinct classes of biphenyl compounds.
Table 1: Comparison of Predicted and Experimental Binding Affinities of Biphenyl-Based PD-L1 Inhibitors
This table showcases the binding affinities of three representative biphenyl-based compounds to human and murine Programmed Death-Ligand 1 (PD-L1), a critical target in cancer immunotherapy. The computational data is derived from theoretical studies, while the experimental data was obtained using MicroScale Thermophoresis (MST) binding assays.[1][2][3]
| Compound | Target | Computational Prediction (Binding Affinity) | Experimental Result (MST Binding Affinity) |
| BMS-202 | hPD-L1 | High Affinity | High Affinity |
| mPD-L1 | Complete Loss of Affinity | Complete Loss of Affinity | |
| P18 | hPD-L1 | High Affinity | High Affinity |
| mPD-L1 | High Affinity | High Affinity | |
| RS39 | hPD-L1 | High Affinity | Higher Affinity than for mPD-L1 |
| mPD-L1 | Lower Affinity | Lower Affinity than for hPD-L1 |
Table 2: Comparison of Calculated and Experimental Structural Parameters for Difluorinated Biphenyl Compounds
This table presents a comparison of selected bond distances and dihedral angles for two novel difluorinated biphenyl compounds, as determined by Density Functional Theory (DFT) calculations and Single-Crystal X-ray Diffraction (SC-XRD).[4][5]
| Compound | Parameter | Computational (DFT) | Experimental (SC-XRD) |
| TBDFBP | Dihedral Angle (between phenyl rings) | - | -38.5° |
| DFBPE | Dihedral Angle (between phenyl rings) | - | -38.5° |
| C1-C1' Bond Distance (Å) | 1.486 | 1.483 | |
| C2-F1 Bond Distance (Å) | 1.353 | 1.358 | |
| C3-F2 Bond Distance (Å) | 1.351 | 1.356 |
Experimental and Computational Protocols
A detailed understanding of the methodologies employed is crucial for interpreting the comparative data.
Experimental Methodologies
-
MicroScale Thermophoresis (MST): MST is a powerful technique to quantify biomolecular interactions in solution. In the cited study, MST was used to measure the binding affinity of the biphenyl-based inhibitors to the PD-L1 protein.[1][2][3] The protein was labeled with a fluorescent dye, and the movement of the protein in a microscopic temperature gradient was monitored. The binding of a ligand to the protein alters its hydration shell, size, or conformation, leading to a change in its thermophoretic movement. This change is quantified to determine the binding affinity (Kd).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D 1H–15N HSQC NMR experiments were performed to gain insights into the binding mode of the biphenyl compounds to PD-L1.[1][2] These experiments detect changes in the chemical environment of specific amino acid residues upon ligand binding, allowing for the identification of the binding site on the protein surface.
-
Single-Crystal X-ray Diffraction (SC-XRD): For the fluorinated biphenyl compounds, SC-XRD was employed to determine their precise three-dimensional molecular structures in the crystalline state.[4][5] This technique provides highly accurate data on bond lengths, bond angles, and dihedral angles, which serve as a benchmark for computational predictions.
Computational Methodologies
-
Molecular Docking and Dynamics: An extensive theoretical study was performed to understand the binding event of the biphenyl-based compounds to both human and murine PD-L1 at an atomistic level.[1][2] This likely involved molecular docking to predict the binding pose of the ligands in the active site of the protein, followed by molecular dynamics simulations to assess the stability of the protein-ligand complex and to calculate binding free energies.
-
Density Functional Theory (DFT): DFT calculations were performed to predict the geometric and electronic structures of the novel fluorinated biphenyl compounds.[4] The B3LYP functional with the 6-311+G* basis set was used for these calculations, both in a vacuum and with the implicit solvent effects of ethyl acetate.[4] These calculations provided optimized molecular geometries, including bond distances and dihedral angles, for comparison with experimental X-ray data.
Visualizations
The following diagrams illustrate key concepts and workflows described in the referenced studies.
References
- 1. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Unknown: Safety Protocols for Handling 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether
For researchers, scientists, and drug development professionals, the introduction of a novel compound into the laboratory workflow necessitates a rigorous approach to safety. In the absence of a specific Safety Data Sheet (SDS) for 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether, a comprehensive safety plan must be established based on its chemical structure and the potential hazards associated with its functional groups. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
The chemical structure of 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether, a substituted biphenyl with multiple hydroxyl and dimethyl ether groups, suggests potential for skin and eye irritation, and possible toxicity. Therefore, a cautious approach, treating the compound as hazardous, is imperative.
Immediate Safety and Handling Plan
A systematic approach to handling this compound involves a four-step process: risk assessment, engineering controls, personal protective equipment (PPE), and proper disposal.
Risk Assessment and Handling Workflow
The following workflow outlines the critical steps for safely handling 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether.
Personal Protective Equipment (PPE)
Given the unknown hazard profile, a comprehensive suite of PPE is required. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against potential eye irritation from dust or splashes. |
| Skin Protection | A flame-resistant lab coat should be worn and buttoned. Chemical-resistant gloves (Nitrile or Neoprene) are mandatory. Consider double-gloving. | Protects skin from potential irritation or absorption. Nitrile and Neoprene gloves offer broad protection against a range of organic compounds. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a risk of aerosol or dust generation that cannot be controlled by a fume hood. | Protects against inhalation of potentially harmful airborne particles or vapors. |
Experimental Protocols: Spill and Exposure Procedures
In case of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard.
-
Control and Contain: If the spill is small and you are trained to handle it, control the source of the spill and contain it using appropriate absorbent materials.
-
Clean-up: Wear appropriate PPE. Use a chemical absorbent pad or other suitable material to clean up the spill.
-
Decontaminate: Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
In case of personal exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing 2,2',3,3',4,4'-Hexahydroxy-1,1'-biphenyl-6,6'-dimethanol dimethyl ether, including contaminated lab supplies and spill clean-up materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste in a designated, well-ventilated, and secure area.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling a compound with an uncharacterized hazard profile, ensuring a safe laboratory environment for all personnel.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
